Thalidomide-O-PEG4-Azide
Description
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Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O9/c24-27-25-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-18-3-1-2-16-20(18)23(32)28(22(16)31)17-4-5-19(29)26-21(17)30/h1-3,17H,4-15H2,(H,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXQGUAIPAANLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architect of Degradation: A Technical Guide to Thalidomide-O-PEG4-Azide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of a key architectural component in the construction of many PROTACs: Thalidomide-O-PEG4-Azide. This versatile linker serves as a bridge, connecting a target-protein-binding ligand to the powerful E3 ubiquitin ligase, Cereblon (CRBN), thereby initiating a cascade of events that culminates in the selective degradation of the protein of interest. We will delve into its mechanism of action, present key quantitative data from representative studies, and provide detailed experimental protocols for its application and evaluation.
Core Mechanism of Action
This compound is a trifunctional molecule at its core, comprising three key elements:
-
Thalidomide (B1683933) Moiety: This serves as the E3 ligase-recruiting element. Thalidomide and its analogs are well-established ligands for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By binding to CRBN, the thalidomide moiety effectively hijacks this cellular machinery.
-
PEG4 Linker: The tetraethylene glycol (PEG4) chain acts as a flexible spacer. The length and composition of the linker are critical for optimal PROTAC efficacy, as it must orient the target protein and the E3 ligase in a productive conformation for ubiquitination to occur. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule.
-
Azide (B81097) Group: This functional group is a versatile chemical handle for attaching the linker to a ligand that binds the protein of interest (POI). The azide group readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation of the this compound to a POI ligand containing a corresponding alkyne or strained cyclooctyne (B158145) moiety.
The overarching mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for a PROTAC utilizing the exact this compound linker is dependent on the target protein and its ligand, the following tables present representative data from studies on thalidomide-based PROTACs with similar PEG linkers, illustrating the potency that can be achieved.
Table 1: Representative Degradation Efficiency of a Thalidomide-PEG-BRD4 PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 | 50 nM | HEK293 | Representative data from a study on a BRD4-targeting PROTAC with a PEG linker and a thalidomide-based ligand.[1] |
| Dmax | >90% | HEK293 | Representative data from a study on a BRD4-targeting PROTAC with a PEG linker and a thalidomide-based ligand.[1] |
Table 2: Degradation Efficiency of a Potent Thalidomide-Based SHP2 Degrader
| Parameter | Value | Cell Line | Reference |
| DC50 | 6.02 nM | Not Specified | A highly efficient SHP2 degrader identified from a series of thalidomide-based heterobifunctional molecules.[2] |
Table 3: Representative Quantitative Proteomics Data for a Thalidomide-PEG-BRD4 PROTAC
| Protein | Log2 Fold Change | p-value | Annotation |
| BRD4 | -3.2 | < 0.001 | On-Target Protein |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| POLR2A | -0.5 | > 0.05 | No significant change |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
| This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs derived from this compound.
Synthesis of a PROTAC using this compound via Click Chemistry (CuAAC)
Objective: To conjugate this compound to a target protein ligand containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
Protocol:
-
Dissolve the alkyne-functionalized target protein ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO4 and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically catalytic (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper catalyst.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Western Blotting for Quantitative Analysis of Protein Degradation
Objective: To quantify the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a desired period (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples, add Laemmli buffer, and boil. Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant target protein of interest
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, the target protein, and the CRBN/DDB1 complex.
-
PROTAC Addition: Add the PROTAC (dissolved in DMSO) to the reaction mixture. For a negative control, add an equivalent volume of DMSO.
-
Initiate Reaction: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated forms of the target protein should be visible in the presence of the PROTAC.
Visualizations
Signaling Pathway
References
An In-Depth Technical Guide to Thalidomide-O-PEG4-Azide: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-PEG4-Azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, physicochemical properties, synthesis, and its application in the targeted degradation of proteins through the ubiquitin-proteasome system.
Core Structure and Physicochemical Properties
This compound is a heterobifunctional molecule comprising three key components: a thalidomide (B1683933) derivative that serves as an E3 ubiquitin ligase (cereblon) ligand, a tetraethylene glycol (PEG4) linker, and a terminal azide (B81097) group for chemical conjugation. The PEG linker enhances solubility and provides spatial separation between the E3 ligase and the target protein, a critical factor in the efficacy of the resulting PROTAC.
It is important to distinguish between two closely related variants: This compound and Thalidomide-O-amido-PEG4-azide . The key structural difference lies in the linkage between the thalidomide moiety and the PEG linker—an ether linkage in the former and an amido linkage in the latter. This seemingly minor difference impacts the molecule's chemical properties and synthesis.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of both variants, compiled from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H29N5O9 | [1] |
| Molecular Weight | 519.5 g/mol | [1] |
| CAS Number | 2380318-57-8 | [1] |
| Purity | ≥95% - 98% | [1] |
| Solubility | Water, DMF, DCM, DMSO | [1] |
| Storage Conditions | -20°C | [1] |
Table 2: Physicochemical Properties of Thalidomide-O-amido-PEG4-azide
| Property | Value | Source |
| Molecular Formula | C25H32N6O10 | [2][3] |
| Molecular Weight | 576.6 g/mol | [2][3] |
| CAS Number | 2411681-89-3 | [3] |
| Purity | 98% | [3] |
| XLogP3-AA | -0.2 | [2] |
| Storage Conditions | -20°C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound involves a multi-step process. While specific protocols for the exact PEG4 variant are proprietary, a generalizable synthesis can be adapted from protocols for similar compounds, such as Thalidomide-O-PEG3-alcohol. The synthesis generally involves the preparation of a functionalized PEG linker and its subsequent conjugation to a thalidomide derivative.
General Synthesis of a Thalidomide-PEG-Azide Linker
The following is a representative, generalized protocol for the synthesis of a thalidomide-PEG-azide linker. Note: This is an illustrative protocol and may require optimization for specific reagents and scales.
Step 1: Tosylation of the PEG Linker
-
Dissolve the starting PEG-alcohol (e.g., tetraethylene glycol) in anhydrous dichloromethane (B109758) (DCM).
-
Add pyridine (B92270) or triethylamine (B128534) (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated PEG by column chromatography on silica (B1680970) gel.
Step 2: Azidation of the Tosylated PEG Linker
-
Dissolve the purified tosylated PEG in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5-2 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the PEG-azide.
Step 3: Conjugation to 4-Hydroxythalidomide
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the previously synthesized tosylated PEG-azide (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Application in PROTAC Synthesis via Click Chemistry
This compound is a key reagent for the modular synthesis of PROTACs using click chemistry.[4] The terminal azide group allows for its efficient and specific conjugation to a target protein ligand that has been functionalized with a terminal alkyne. This reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage.
General Experimental Protocol for PROTAC Synthesis using CuAAC
The following is a generalized protocol for the conjugation of this compound to an alkyne-modified target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, DMF, or a mixture of t-butanol and water)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1-0.2 equivalents) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by LC-MS to track the formation of the PROTAC product.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the copper catalyst and other water-soluble reagents.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude PROTAC is purified using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.
Visualizing the Structure and Application
To better understand the structure of this compound and its role in PROTAC-mediated protein degradation, the following diagrams are provided.
References
An In-depth Technical Guide to Thalidomide-O-PEG4-Azide for E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system (UPS). A key component in the design of many potent PROTACs is the E3 ligase binder. Thalidomide (B1683933) and its analogs are widely used ligands that recruit the Cereblon (CRBN) E3 ligase. This technical guide provides a comprehensive overview of Thalidomide-O-PEG4-Azide, a versatile, pre-functionalized building block designed for the efficient synthesis of CRBN-recruiting PROTACs. We will delve into its mechanism of action, its role in PROTAC synthesis, quantitative metrics for evaluation, and detailed experimental protocols for characterizing the resulting degraders.
Introduction to PROTAC Technology and Cereblon Recruitment
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[3]
Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) has become one of the most successfully exploited for PROTAC development.[4][5] CRBN functions as a substrate receptor within the CULLIN4-RING E3 ligase (CRL4^CRBN^) complex.[4] The discovery that immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) exert their therapeutic effects by binding to CRBN paved the way for their use in PROTACs.[][7]
This compound is a chemical tool that capitalizes on this knowledge. It is an E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN binding, a flexible and hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal azide (B81097) (N₃) group.[8][9] The azide serves as a "click chemistry" handle, allowing for the straightforward and efficient covalent attachment of a POI ligand, greatly streamlining the synthesis of novel PROTACs.[10]
Mechanism of Action: From Ternary Complex to Degradation
The fundamental action of a PROTAC synthesized from this compound follows a catalytic cycle that leads to the degradation of a target protein.
-
Binding and Ternary Complex Formation : The thalidomide portion of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the Protein of Interest (POI). This dual binding event results in the formation of a key POI-PROTAC-CRBN ternary complex.[5] The stability and formation efficiency of this complex are critical for the PROTAC's efficacy.
-
Ubiquitination : Once the ternary complex is formed, the CRL4^CRBN^ complex acts on the now-proximal POI, catalyzing the transfer of multiple ubiquitin proteins onto it.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling : The PROTAC molecule is not consumed in the process and is released after ubiquitination, allowing it to recruit and target another POI molecule for degradation, thus acting catalytically.[1]
Role in PROTAC Synthesis via Click Chemistry
This compound is a ready-to-use reagent for the final and crucial step of PROTAC synthesis: conjugating the E3 ligase handle to the target protein ligand. The azide group is a key functional moiety for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions.
The most common click chemistry reactions used with azide-functionalized linkers are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide group reacts with a terminal alkyne on the POI ligand in the presence of a copper(I) catalyst to form a stable triazole ring.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the POI ligand.[10] This is particularly useful for conjugating sensitive biomolecules that may be harmed by copper.
The PEG4 linker provides optimal spacing and solubility, which are critical parameters for successful PROTAC design. It helps to ensure that the POI and CRBN can bind simultaneously to form a productive ternary complex without steric hindrance.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several quantitative parameters that characterize its binding and degradation properties. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.
Table 1: Key Parameters for PROTAC Evaluation
| Parameter | Description | Typical Technique(s) | Significance |
| KD (Binary) | Dissociation constant measuring the binding affinity of the PROTAC to the POI or E3 ligase individually. | SPR, ITC, FP | Indicates how well the PROTAC engages its individual targets. |
| KD (Ternary) | Dissociation constant measuring the binding affinity of one protein to the PROTAC pre-bound to the other protein. | SPR, ITC, BLI | A direct measure of ternary complex stability. |
| Alpha (α) | Cooperativity factor. Calculated as the ratio of binary KD to ternary KD. | Calculated from KD values | α > 1 indicates positive cooperativity (the binding of one protein enhances binding of the other). α < 1 indicates negative cooperativity. High cooperativity often correlates with potent degradation. |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein in a cell-based assay. | Western Blot, Reporter Assays | The most common measure of a PROTAC's potency. |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given PROTAC. | Western Blot, Reporter Assays | A measure of a PROTAC's efficacy. |
Table 2: Example Quantitative Data for a Representative CRBN-Based PROTAC
Note: The following data is illustrative for a hypothetical, effective PROTAC (e.g., targeting a bromodomain protein like BRD4) and will vary significantly based on the POI, linker, and specific cell line.
| Metric | Value |
| KD (PROTAC to CRBN) | 85 nM |
| KD (PROTAC to POI) | 20 nM |
| KD (Ternary Complex) | 5 nM |
| Cooperativity (α) | 4 |
| DC₅₀ (24h treatment) | 15 nM |
| Dₘₐₓ | >95% |
Experimental Protocols
Characterizing a novel PROTAC requires a suite of biophysical and cell-based assays to confirm its mechanism of action and quantify its potency.
Ternary Complex Formation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (kₐ, kₑ) and affinity (KD) of molecular interactions in real-time.[11]
Objective : To determine the binary and ternary binding affinities and to calculate cooperativity.
Methodology :
-
Immobilization : Covalently immobilize a purified, tagged E3 ligase (e.g., His-tagged CRBN-DDB1 complex) onto an SPR sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Binary Affinity (PROTAC to E3) : Flow serial dilutions of the PROTAC in running buffer over the chip. Measure the association and dissociation rates to calculate the KD.
-
Binary Affinity (PROTAC to POI) : This is typically measured in a separate experiment, often by immobilizing the POI.
-
Ternary Affinity : Prepare solutions of the POI at a constant, saturating concentration mixed with serial dilutions of the PROTAC. Flow these mixtures over the immobilized E3 ligase chip.
-
Data Analysis : The binding response will be significantly higher in the presence of both POI and PROTAC if a ternary complex forms. Fit the data to a steady-state affinity model to determine the ternary KD. Calculate cooperativity (α) by comparing the binary and ternary KD values.
Target Protein Degradation: Western Blotting
Western blotting is the most common method to visualize and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.[12][13]
Objective : To determine the dose-response (DC₅₀) and time-course of PROTAC-mediated protein degradation.
Methodology :
-
Cell Culture and Treatment : Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Normalize protein amounts for all samples, add Laemmli sample buffer, and heat to denature. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[12]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash again and add an ECL substrate to generate a chemiluminescent signal.
-
-
Imaging and Analysis : Image the blot using a chemiluminescence detector. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.[12]
-
DC₅₀ Calculation : Plot the percentage of remaining protein against the log of PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ value.
Conclusion
This compound is a powerful and convenient chemical tool that significantly accelerates the development of novel PROTACs. By providing a pre-functionalized, high-affinity ligand for the CRBN E3 ligase coupled to a versatile linker and click chemistry handle, it allows researchers to focus on the discovery and optimization of ligands for their specific protein of interest. A thorough characterization of the resulting PROTACs, using the quantitative methods and experimental protocols detailed in this guide, is essential for understanding their mechanism of action and advancing the development of new protein-degrading therapeutics. The continued use of such well-designed chemical building blocks will undoubtedly fuel further innovation in the rapidly expanding field of targeted protein degradation.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thalidomide-5-(PEG4-Azide) | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
The Architect's Guide to Destruction: A Deep Dive into Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. At the heart of many successful PROTACs lies the thalidomide-based E3 ligase-recruiting moiety, a component with a storied past and a promising future in drug development. This technical guide provides an in-depth exploration of the discovery and development of thalidomide-based PROTAC linkers, offering a comprehensive resource on their synthesis, mechanism of action, and the critical role of the linker in optimizing degradation efficacy.
The Renaissance of a Molecule: Thalidomide's Journey to PROTACs
Thalidomide's history is a poignant tale of tragedy and scientific redemption. Initially introduced as a sedative in the 1950s, its devastating teratogenic effects led to its withdrawal.[1] Decades later, it was repurposed for treating conditions like leprosy and multiple myeloma.[1][] The pivotal discovery that unlocked its modern therapeutic potential was the identification of Cereblon (CRBN) as its direct cellular target.[1][] CRBN is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3] Thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide, act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and degradation of specific "neo-substrates".[1][4] This hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), laid the conceptual foundation for the development of thalidomide-based PROTACs.[1][5]
PROTACs are heterobifunctional molecules composed of two key ligands connected by a linker: one binds to the protein of interest (POI), and the other, in this case, a thalidomide derivative, recruits the CRBN E3 ligase.[1] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[1][6] The thalidomide-based moiety has become a cornerstone of PROTAC design due to its favorable drug-like properties, such as smaller size and better cell permeability compared to other E3 ligase ligands.[1][]
The Core Machinery: Signaling Pathway of Thalidomide-Based PROTACs
The efficacy of a thalidomide-based PROTAC is fundamentally dependent on its ability to successfully co-opt the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex is a key player in the UPS, the cell's primary machinery for protein degradation.[1]
The CRL4^CRBN^ complex comprises four main components:
-
Cullin 4A (CUL4A): Acts as a scaffold protein.[1]
-
DNA damage-binding protein 1 (DDB1): Serves as an adaptor, linking CRBN to CUL4A.[1][]
-
RING-box protein 1 (ROC1): Contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[1][]
-
Cereblon (CRBN): Functions as the substrate receptor, responsible for recognizing and binding to specific proteins targeted for degradation.[1]
A thalidomide-based PROTAC initiates the degradation process by forming a ternary complex, simultaneously binding to the POI and CRBN.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[1] The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule is released to catalyze further rounds of degradation.[5]
The Lynchpin of Efficacy: Linker Design and Optimization
The linker connecting the POI-binding ligand and the thalidomide moiety is not merely a passive spacer but a critical determinant of PROTAC efficacy.[7] Its length, composition, and attachment point profoundly influence the formation and stability of the ternary complex, ultimately impacting the efficiency and selectivity of protein degradation.[7][8]
Linker Composition and Length
Commonly used linkers in thalidomide-based PROTACs include polyethylene (B3416737) glycol (PEG) and alkyl chains. The optimal linker length is highly dependent on the specific target protein and requires empirical optimization.[7]
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[9] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[9] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[9] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[9] |
Note: Data is a synthesis of findings from multiple research articles and experimental conditions may vary.[9]
Linker Attachment Points on the Thalidomide Scaffold
The phthalimide (B116566) ring of thalidomide and its analogs offers several positions for linker attachment, with the C4, C5, and the glutarimide (B196013) nitrogen (N-position) being the most explored.[8] The choice of attachment point significantly affects the PROTAC's properties.[8]
Table 2: Comparison of Degradation Efficiency for Different Linker Attachment Points
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| BTK | C4 | 0.5 | >90 | [8] |
| BRD4 | C5 | <1 | >90 | [1] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Synthesizing the Degraders: A Step-by-Step Approach
The synthesis of a thalidomide-based PROTAC is a multi-step process that typically begins with the functionalization of the thalidomide core, followed by the attachment of a linker and finally conjugation to the POI-binding ligand.
A common starting point for many PROTACs is 4-aminothalidomide, derived from pomalidomide.[10] The following is a general workflow for the synthesis of a thalidomide-linker conjugate.
Experimental Protocols for PROTAC Evaluation
The characterization of thalidomide-based PROTACs involves a series of well-defined experimental procedures to assess their efficacy and mechanism of action.
Protocol 1: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1][11]
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][11]
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF). Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][8]
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1] Quantify the band intensities to determine the extent of protein degradation.[1]
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This assay is used to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
Methodology:
-
Reagent Preparation: Use recombinant, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged CRBN/DDB1).[8]
-
Assay Setup: Incubate the tagged proteins with varying concentrations of the PROTAC in an appropriate assay buffer.[8]
-
Detection: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST). After incubation in the dark, read the plate on an AlphaLISA-compatible plate reader.[8] The signal generated is proportional to the amount of ternary complex formed.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[8][11]
Methodology:
-
Sample Preparation: Prepare purified protein (target protein or E3 ligase) and the PROTAC solution in the same buffer to minimize heats of dilution.[11]
-
ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe. Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.[11]
-
Data Analysis: Integrate the heat-change peaks to generate a binding isotherm, which can be fitted to a binding model to determine the thermodynamic parameters.[11]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 3: Efficacy of Selected Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| THAL-SNS-032 | CDK9 | MOLT4 | 4 | >90 | [12] |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 | [1] |
| ZB-S-29 | SHP2 | - | 6.02 | - | [1][13] |
| PTD10 | BTK | MOLM-14 | 0.5 | >90 | [1] |
| dBET6 | BRD4 | MM.1S | <1 | >90 | [1] |
Note: Data is compiled from various sources and experimental conditions may differ.
Conclusion and Future Directions
The journey of thalidomide from a notorious teratogen to a cornerstone of targeted protein degradation technology is a testament to the power of scientific inquiry. Thalidomide-based PROTACs have demonstrated immense potential in degrading a wide range of disease-causing proteins, opening up new avenues for treating illnesses that were previously considered "undruggable." The linker, once viewed as a simple connector, is now recognized as a key modulator of PROTAC activity. Future research will undoubtedly focus on the rational design of novel linkers with improved physicochemical properties and the ability to induce more potent and selective protein degradation. Furthermore, expanding the repertoire of E3 ligases that can be recruited by small molecules will be crucial for overcoming potential resistance mechanisms and broadening the scope of this transformative therapeutic modality. The in-depth understanding of the principles outlined in this guide will be instrumental for researchers, scientists, and drug development professionals as they continue to architect the next generation of degraders.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cellgs.com [cellgs.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Thalidomide-O-PEG4-Azide in Modern Drug Discovery: A Technical Guide
Introduction: The landscape of modern pharmacology is rapidly evolving, with targeted protein degradation (TPD) emerging as a transformative modality. Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to eliminate disease-causing proteins rather than merely inhibiting them. Thalidomide-O-PEG4-Azide is a pivotal, heterobifunctional building block designed for the efficient synthesis of PROTACs. It consists of three key components: a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, which serves as a versatile chemical handle for "click chemistry" conjugation.[1][2][3] This guide provides an in-depth exploration of its mechanism, applications, and the experimental protocols necessary for its effective use in drug discovery.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5] The thalidomide component of the molecule binds specifically to Cereblon (CRBN), a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[6][7] This binding event, coupled with the binding of the other end of the PROTAC to a specific protein of interest (POI), induces the formation of a ternary complex (POI-PROTAC-CRBN).[8] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][9]
Application in PROTAC Synthesis via Click Chemistry
The defining feature of this compound is its terminal azide group, which makes it an ideal reagent for click chemistry.[1][10] This set of reactions is known for being highly efficient, selective, and biocompatible.[11][12] Researchers can readily conjugate this building block to a ligand for a protein of interest that has been functionalized with an alkyne group. This modular approach significantly streamlines the synthesis of novel PROTACs.[13][14]
The two primary forms of azide-alkyne cycloaddition used are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that joins a terminal alkyne to the azide, forming a stable triazole linkage.[12][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (e.g., DBCO, BCN), making it suitable for biological systems where copper toxicity is a concern.[4][10][15]
Quantitative Data Presentation
The efficacy of a novel PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
While specific data for a PROTAC using the exact this compound linker is proprietary to individual research projects, the following table presents representative data for a well-characterized BRD4-targeting PROTAC that utilizes a similar thalidomide-PEG structure, providing a relevant example of expected outcomes.
Table 1: Representative Degradation Potency of a Thalidomide-PEG-BRD4 PROTAC
| Parameter | Value | Cell Line | Method |
|---|---|---|---|
| DC50 | < 1 nM | Jurkat | Western Blot / HiBiT |
| Dmax | > 95% | Jurkat | Western Blot / HiBiT |
Data is illustrative and adapted from studies on similar BET-targeting PROTACs like ARV-825.[16]
The choice of assay for quantifying degradation is critical. Each method offers distinct advantages and disadvantages.
Table 2: Comparison of Methods for Assessing Protein Degradation
| Method | Principle | Pros | Cons |
|---|---|---|---|
| Western Blot | Antibody-based detection of specific protein bands. | Widely available, relatively inexpensive. | Low-throughput, semi-quantitative, antibody-dependent. |
| HiBiT Luminescence Assay | Bioluminescent reporter system to quantify protein levels in real-time. | Highly sensitive, quantitative, high-throughput compatible. | Requires genetic modification of the target protein.[17] |
| Quantitative Mass Spectrometry (e.g., TMT) | Unbiased, global measurement of changes in protein abundance across the proteome. | High-throughput, identifies off-targets, highly quantitative. | Requires specialized equipment and expertise.[18] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized ligand for a protein of interest (POI-Ligand-Alkyne).
Materials:
-
This compound
-
POI-Ligand-Alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., DMF/water or DMSO/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
Dissolve this compound (1.0 eq) and POI-Ligand-Alkyne (1.1 eq) in the chosen solvent system (e.g., DMF/water 4:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction should turn from blue to a yellowish/green color.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the copper catalyst and solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product using flash column chromatography or preparative HPLC.[14]
-
Confirm the identity and purity of the final compound by LC-MS and NMR.
Protocol 2: Assessment of Target Protein Degradation by Western Blot
This protocol provides a standard method for determining the DC50 of a newly synthesized PROTAC.
Materials:
-
Appropriate cell line (e.g., HEK293T, HeLa)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium, FBS, and antibiotics
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating: Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., from 0.1 nM to 10 µM). Include a DMSO-only vehicle control. Replace the medium in each well with the PROTAC dilutions or control.
-
Incubation: Incubate the cells for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.
-
Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging & Analysis: Capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[16]
Conclusion
This compound is a powerful and versatile tool in the field of targeted protein degradation. Its pre-functionalized structure, incorporating a validated E3 ligase ligand (thalidomide), a beneficial PEG spacer, and a reactive azide handle, significantly accelerates the discovery and development of novel PROTACs. By enabling rapid and efficient synthesis through click chemistry, this building block allows researchers to focus on the critical aspects of drug design: optimizing target engagement, ternary complex formation, and ultimately, the selective degradation of proteins implicated in disease. A thorough understanding of its application and the associated analytical methods is essential for any scientist or drug development professional seeking to harness the therapeutic potential of PROTACs.
References
- 1. Thalidomide-5-(PEG4-Azide) | BroadPharm [broadpharm.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Thalidomide-O-amido-PEG4-azide - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eijppr.com [eijppr.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
- 15. Azide reagent, PEG azide, Azide click chemistry | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
The Strategic Integration of Azide Linkers in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker strategies, the incorporation of azide (B81097) functionalities has gained significant traction due to its versatility and efficiency, primarily through its application in "click chemistry." This technical guide provides an in-depth exploration of the fundamental principles, experimental protocols, and practical considerations for utilizing azide linkers in the synthesis of PROTACs.
Core Principles: Azide Linkers and "Click Chemistry" in PROTAC Synthesis
The primary utility of azide linkers in PROTAC synthesis lies in their ability to participate in highly efficient and bioorthogonal "click chemistry" reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole ring from an azide and a terminal alkyne.[][2] This approach offers several distinct advantages for PROTAC development:
-
High Efficiency and Yield: CuAAC reactions are known for their high yields and rapid reaction rates, often proceeding to completion under mild conditions.[3] This efficiency is crucial for the multi-step syntheses often required for complex PROTAC molecules.
-
Modularity and Library Synthesis: The "click" chemistry approach allows for a modular and convergent synthesis strategy.[2] Warhead and E3 ligase ligands can be independently functionalized with an alkyne or an azide, respectively. These two components can then be readily "clicked" together with a variety of azide-containing linkers of different lengths and compositions. This modularity is exceptionally well-suited for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies to optimize linker length and composition for maximal degradation efficacy.
-
Bioorthogonality: The azide and alkyne functional groups are largely inert to the functional groups present in complex biological molecules, preventing unwanted side reactions. This bioorthogonality is particularly advantageous when performing conjugations in the later stages of a synthetic route or in biological systems.[4]
A related reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers an alternative copper-free click reaction. While SPAAC avoids the potential cytotoxicity associated with copper catalysts, it generally exhibits slower reaction kinetics compared to CuAAC.[]
Logical Framework for Azide-Linker Based PROTAC Development
The development of a successful PROTAC using an azide linker strategy follows a logical progression of design, synthesis, and evaluation. The choice of the target protein ligand, E3 ligase ligand, and the nature of the linker are all interconnected and influence the final efficacy of the PROTAC.
References
The Crucial Interaction: A Technical Deep Dive into Thalidomide-O-PEG4-Azide and Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between Thalidomide-O-PEG4-Azide and its target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). As a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, understanding this interaction's quantitative aspects, the experimental methodologies to characterize it, and the resultant signaling pathways is paramount for the rational design of novel therapeutics.
Quantitative Analysis of Cereblon Binding
This compound is a bifunctional molecule featuring the thalidomide (B1683933) moiety for CRBN engagement and a PEG4-azide linker for conjugation to a target protein ligand. While specific binding affinity data for this compound is not extensively available in the public domain, the binding of its parent compound, thalidomide, and its derivatives to CRBN is well-documented. It is anticipated that the binding affinity of this compound to CRBN is comparable to that of thalidomide, as the core glutarimide (B196013) motif responsible for CRBN interaction remains unchanged.[1]
For the purpose of providing a quantitative framework, the following table summarizes the binding affinities of thalidomide and its clinically relevant analogs to CRBN. Researchers should experimentally determine the precise binding affinity of their specific this compound-containing PROTACs.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM | ~7.8 µM | Not Specified | [2] |
| (S)-thalidomide | ~180 nM | Weaker than (S)-thalidomide | Isothermal Titration Calorimetry (ITC), Competitive Elution Assay | [3] |
| (R)-thalidomide | ~1.8 µM | ~10-fold weaker than (S)-thalidomide | Isothermal Titration Calorimetry (ITC), Competitive Elution Assay | [3] |
| Lenalidomide | ~178 nM | Not Specified | Not Specified | [1] |
| Pomalidomide | ~157 nM | Not Specified | Not Specified | [1] |
Experimental Protocols for Characterizing the this compound-CRBN Interaction
A variety of biophysical and biochemical assays can be employed to quantify the binding of this compound or PROTACs derived from it to CRBN. Below are detailed methodologies for commonly used techniques.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from CRBN by the test compound.
-
Principle: A GST-tagged human Cereblon protein is incubated with an anti-GST antibody labeled with a Europium cryptate donor and a red-shifted fluorescent tracer (e.g., Thalidomide-Red) that binds to CRBN. When in close proximity, FRET occurs. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a working solution of GST-tagged CRBN, anti-GST-Europium cryptate antibody, and Thalidomide-Red tracer in assay buffer.
-
Assay Procedure: In a low-volume 384-well white plate, add the serially diluted test compound. Add the CRBN protein, followed by the pre-mixed HTRF detection reagents. Incubate at room temperature, protected from light.
-
Data Acquisition and Analysis: Measure the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader. Calculate the HTRF ratio and plot it against the compound concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding events.
-
Principle: CRBN is immobilized on a sensor chip. When a solution containing the test compound flows over the chip, binding to CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Methodology:
-
Chip Preparation: Immobilize recombinant human CRBN protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. Monitor the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the test compound is titrated into a solution of CRBN. The heat released or absorbed upon binding is measured.
-
Methodology:
-
Sample Preparation: Dialyze both the CRBN protein and this compound into the same buffer.
-
Titration: Fill the ITC syringe with the this compound solution and the sample cell with the CRBN solution. Perform a series of injections.
-
Data Analysis: Integrate the heat flow peaks and plot the heat change per mole of ligand against the molar ratio of ligand to protein. Fit the data to a binding model to determine the Kd, binding stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Western Blot for Neosubstrate Degradation
This functional assay validates CRBN engagement by assessing the degradation of known CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are degraded in the presence of thalidomide analogs.
-
Principle: Cells are treated with a PROTAC constructed from this compound. If the PROTAC successfully engages CRBN and the target protein, it will lead to the ubiquitination and subsequent proteasomal degradation of the target protein and potentially CRBN neosubstrates.
-
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) and treat with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with CRBN is the initiating step in the mechanism of action for PROTACs that utilize this E3 ligase ligand.
PROTAC-Mediated Protein Degradation Pathway
A PROTAC molecule, synthesized using this compound, acts as a molecular bridge to induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization
A logical workflow is essential for the comprehensive evaluation of a novel PROTAC synthesized from this compound.
Caption: Experimental workflow for PROTAC characterization.
This technical guide provides a foundational understanding of the critical interaction between this compound and Cereblon. By employing the outlined quantitative analyses and experimental protocols, researchers can effectively advance the development of novel and potent PROTAC-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide-O-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the synthesis of complex molecular architectures.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, and is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4]
Thalidomide-O-PEG4-Azide is a key bifunctional molecule widely employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The thalidomide (B1683933) moiety of this compound serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6] The terminal azide group, connected via a flexible polyethylene (B3416737) glycol (PEG4) linker, allows for the covalent attachment of a target protein ligand using the CuAAC reaction.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and data presentation for the resulting conjugates.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction with this compound. Please note that yields are highly dependent on the specific alkyne-containing substrate and purification methods.
Table 1: General Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| This compound | 10 mM in DMSO | 0.5 - 2 mM | 1.0 - 1.2 |
| Alkyne-Substrate | 10 mM in DMSO | 0.5 - 2 mM | 1.0 |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 0.1 - 0.5 mM | 0.1 - 0.5 |
| THPTA (or other ligand) | 50 mM in H₂O | 0.5 - 2.5 mM | 0.5 - 2.5 (relative to CuSO₄) |
| Sodium Ascorbate (B8700270) | 100 mM in H₂O (prepare fresh) | 2.5 - 10 mM | 5 - 10 (relative to CuSO₄) |
Table 2: Representative Reaction Parameters and Yields for PROTAC Synthesis via CuAAC
| E3 Ligase Ligand | Alkyne-Containing Moiety | Solvent System | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
| This compound | Alkyne-functionalized kinase inhibitor | tBuOH/H₂O (1:1) | 12 - 16 | Room Temperature | 75 - 90 |
| This compound | Alkyne-modified BET bromodomain ligand | DMSO/H₂O (3:1) | 8 - 12 | 25 | 80 - 95 |
| Pomalidomide-PEG4-azide | Alkyne-functionalized protein degrader | DMF/H₂O (4:1) | 16 | Room Temperature | 60 - 85 |
Note: The data in this table is compiled from typical results found in the literature for similar PROTAC syntheses and may require optimization for specific substrates.
Experimental Protocols
This section provides a detailed methodology for a typical CuAAC reaction involving this compound and an alkyne-functionalized molecule.
Materials and Reagents
-
This compound
-
Alkyne-functionalized substrate of interest
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
t-Butanol (tBuOH)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
Reaction Procedure
-
To a clean, dry reaction vial, add this compound (1.1 equivalents) and the alkyne-functionalized substrate (1.0 equivalent).
-
Add a solvent mixture of t-BuOH/H₂O (1:1) to achieve a final concentration of 5-10 mM with respect to the limiting reagent.
-
Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may turn a light blue color.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should become colorless or pale yellow.
-
Seal the vial and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate or DCM (3x the volume of the aqueous layer).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of MeOH in DCM) to yield the pure triazole conjugate.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualizations
Signaling Pathway
References
- 1. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axispharm.com [axispharm.com]
- 6. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Thalidomide-O-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful and versatile bioorthogonal "click chemistry" reaction that has gained significant traction in drug discovery and chemical biology. This copper-free reaction enables the efficient and specific conjugation of an azide-functionalized molecule with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in complex biological systems, including the synthesis of targeted therapeutics.[1][2][3]
Thalidomide-O-PEG4-Azide is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] this compound incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, a hydrophilic PEG4 linker to improve solubility and provide spatial separation, and a terminal azide (B81097) group for conjugation via SPAAC.[1][5]
These application notes provide a detailed protocol for the SPAAC reaction using this compound and a DBCO-functionalized molecule, relevant to the synthesis of PROTACs and other bioconjugates.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound | Various | Store at -20°C, protected from light and moisture. |
| DBCO-functionalized molecule | Various | e.g., DBCO-PEG-protein ligand, DBCO-small molecule. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Reaction solvent. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Alternative reaction solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction buffer for biological molecules. |
| Preparative HPLC system | Waters, Agilent, etc. | For purification of the final product. |
| LC-MS system | Waters, Agilent, etc. | For reaction monitoring and product characterization. |
| NMR spectrometer | Bruker, JEOL, etc. | For structural characterization of the final product. |
Experimental Protocol: SPAAC of this compound with a DBCO-Functionalized Molecule
This protocol provides a general guideline. Optimal conditions may vary depending on the specific DBCO-containing reactant and should be determined empirically.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.[2]
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO). The concentration will depend on the specific molecule's solubility and the desired reaction scale.
2. Reaction Setup:
-
In a clean, dry reaction vial, add the desired amount of the DBCO-functionalized molecule.
-
If the reaction is to be performed in an aqueous buffer, add the appropriate buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.[2]
-
Note: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of the biomolecule, typically below 10% (v/v) for proteins.[2]
3. Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) with gentle stirring or shaking. For temperature-sensitive biomolecules, the reaction can be performed at 4°C.[2][6]
-
Reaction times can vary from 1 to 24 hours. It is recommended to monitor the reaction progress periodically.[2]
4. Reaction Monitoring:
-
The progress of the SPAAC reaction can be monitored by analytical techniques such as LC-MS or HPLC. The consumption of reactants and the formation of the triazole product can be tracked over time.[2] The disappearance of the DBCO reactant can also be monitored by UV-Vis spectroscopy at approximately 309 nm.[7][8]
5. Purification:
-
Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts.
-
For small molecule conjugates, purification is typically achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
For protein conjugates, size-exclusion chromatography or affinity chromatography may be suitable.
6. Characterization:
-
The identity and purity of the final conjugate should be confirmed by analytical methods such as:
Data Presentation
Table 1: General Reaction Parameters for SPAAC with Azides and Strained Alkynes
| Parameter | Recommended Conditions | Reference |
| Strained Alkyne | DBCO, BCN | [1] |
| Solvent | DMSO, DMF, PBS (with <10% organic co-solvent for biomolecules) | [2] |
| Temperature | Room Temperature (20-25°C) or 4°C | [2][6] |
| Reaction Time | 1 - 24 hours | [2] |
| Molar Ratio (Azide:Alkyne) | 1.5:1 to 5:1 | [2] |
Visualizations
Caption: Experimental workflow for the SPAAC of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Application Notes and Protocols for the Conjugation of a Protein of Interest to Thalidomide-O-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of a protein of interest (POI) to Thalidomide-O-PEG4-Azide. This conjugation strategy is central to the creation of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). The resulting bioconjugate is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
The protocols herein describe two primary bioorthogonal "click chemistry" approaches for this conjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods will depend on the nature of the POI, its sensitivity to copper ions, and the available reagents.
Principle of Conjugation
The conjugation of a POI to this compound relies on the formation of a stable triazole linkage between the azide (B81097) moiety of the thalidomide (B1683933) derivative and a complementary alkyne or strained alkyne group introduced onto the POI.
-
This compound : This reagent consists of a thalidomide derivative that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a flexible polyethylene (B3416737) glycol (PEG4) linker to provide spatial separation, and a terminal azide group for conjugation.
-
Protein of Interest (POI) : The POI must first be functionalized with either a terminal alkyne (for CuAAC) or a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) (for SPAAC). This is typically achieved by reacting the protein with an appropriate N-hydroxysuccinimide (NHS) ester derivative of the alkyne or strained alkyne, which targets primary amines (lysine residues and the N-terminus) on the protein surface.
Experimental Workflows
The overall experimental workflow for conjugating a POI to this compound can be visualized as a two-stage process: first, the modification of the POI with a reactive handle (alkyne or strained alkyne), and second, the click chemistry reaction with the thalidomide-azide reagent.
Protocols
Protocol 1: Modification of Protein of Interest with a Strained Alkyne (DBCO) for SPAAC
This protocol describes the modification of a POI with a dibenzocyclooctyne (DBCO) group using an NHS ester derivative.
Materials:
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester (or DBCO-PEG4-NHS ester for increased hydrophilicity).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column (e.g., PD-10) or dialysis cassette for purification.
Procedure:
-
Reagent Preparation : Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Protein Preparation : Ensure the POI solution is free of primary amines (e.g., Tris buffer). If necessary, perform a buffer exchange into PBS, pH 7.4.
-
Labeling Reaction :
-
Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the POI solution.
-
Ensure the final concentration of DMSO is below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification : Remove the unreacted DBCO-NHS ester using a desalting column or by dialysis against PBS, pH 7.4.
-
Characterization : Confirm the modification of the POI with the DBCO group by mass spectrometry (expect an increase in molecular weight corresponding to the mass of the DBCO moiety).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click reaction between the DBCO-modified POI and this compound.
Materials:
-
DBCO-modified POI (from Protocol 1) in PBS, pH 7.4.
-
This compound.
-
Anhydrous DMSO.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Reagent Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction :
-
To the DBCO-modified POI solution, add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Keep the final DMSO concentration below 10% (v/v).
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle agitation.
-
-
Monitoring the Reaction (Optional) : The reaction progress can be monitored by the decrease in the characteristic absorbance of DBCO at approximately 310 nm using a UV-Vis spectrophotometer.
-
Purification : Purify the final POI-Thalidomide conjugate to remove unreacted this compound using SEC or dialysis.
-
Characterization : Analyze the final conjugate by SDS-PAGE (a band shift may be visible) and mass spectrometry to confirm successful conjugation.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is an alternative to SPAAC and is suitable for proteins that are not sensitive to copper ions. It involves modifying the POI with a terminal alkyne.
Part A: Modification of POI with a Terminal Alkyne
Follow Protocol 1, substituting DBCO-NHS ester with an appropriate alkyne-NHS ester (e.g., Alkyne-PEG4-NHS ester).
Part B: CuAAC Reaction
Materials:
-
Alkyne-modified POI in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium ascorbate (B8700270).
-
Anhydrous DMSO.
-
Purification system (e.g., SEC, dialysis).
Procedure:
-
Stock Solution Preparation :
-
10 mM this compound in DMSO.
-
20 mM CuSO₄ in water.
-
50 mM THPTA in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup :
-
In a reaction tube, combine the alkyne-modified POI with a 2-10 fold molar excess of the this compound stock solution.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation : Incubate the reaction at room temperature for 1-12 hours with gentle mixing.
-
Purification and Characterization : Purify and characterize the final conjugate as described in Protocol 2.
Data Presentation
The success of the conjugation should be quantified and presented clearly. Below are tables summarizing expected quantitative data from the characterization of the POI-Thalidomide conjugate.
Table 1: Mass Spectrometry Analysis of Protein Modification and Conjugation
| Sample | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Modification/Conjugation Efficiency |
| Unmodified POI | X | X | N/A |
| DBCO-modified POI | X + Mass of DBCO-linker | X + 276.3 | >90% |
| POI-Thalidomide Conjugate (via SPAAC) | X + Mass of DBCO-linker + Mass of this compound | X + 276.3 + 519.5 | >80% |
Note: The mass of the DBCO-linker may vary depending on the specific reagent used. The mass of this compound is approximately 519.5 Da.
Table 2: SDS-PAGE Analysis of Conjugation Reaction
| Lane | Sample | Expected Band Position (kDa) | Observed Band Position (kDa) |
| 1 | Molecular Weight Marker | N/A | N/A |
| 2 | Unmodified POI | Y | Y |
| 3 | POI-Thalidomide Conjugate | Y + ~0.8 kDa | Slight upward shift compared to Lane 2 |
Note: The small size of the added this compound may result in only a minor shift on SDS-PAGE, which may not be easily resolvable.
Signaling Pathway
The resulting POI-Thalidomide conjugate functions as a PROTAC, hijacking the cell's ubiquitin-proteasome system to induce the degradation of the POI. The thalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with the POI. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Application Notes and Protocols for In Vitro Degradation Assays Using Thalidomide-O-PEG4-Azide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4] This document provides detailed protocols for conducting in vitro degradation assays using PROTACs synthesized with Thalidomide-O-PEG4-Azide. Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase.[2][5][6] The PEG4-Azide component serves as a versatile linker, allowing for the attachment of a POI-targeting ligand via click chemistry.[3][4][7][8]
These application notes will guide researchers through the essential experimental setups to characterize the efficacy and mechanism of action of their custom-synthesized this compound PROTACs.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][5]
Experimental Protocols
Protocol 1: Target Protein Degradation Assay via Western Blot
This protocol is a fundamental method to quantify the reduction in the levels of the target protein following PROTAC treatment.[1][9][10]
Materials:
-
Cell line expressing the protein of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)[9]
-
This compound PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]
-
Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[1][9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1][9]
-
Determine the protein concentration of each lysate using a BCA assay.[1][9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][11]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][11]
-
-
Detection and Analysis:
-
Wash the membrane again and apply the ECL substrate.[5]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC facilitates the ubiquitination of the target protein.[5][12]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619).
-
Protein A/G agarose (B213101) beads.
-
Primary antibody against the target protein for immunoprecipitation.
-
Primary antibody against ubiquitin for Western blotting.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Laemmli sample buffer).
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment.
-
Lyse the cells as described in Protocol 1, ensuring the lysis buffer contains deubiquitinase inhibitors.
-
-
Immunoprecipitation (IP):
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.
-
Add fresh protein A/G agarose beads to capture the immune complexes.
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the captured proteins by boiling the beads in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin.
-
A "ladder" of high-molecular-weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.[5]
-
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the cytotoxic effects of the PROTAC on the chosen cell line.[13]
Materials:
-
96-well flat-bottom tissue culture plates.
-
PROTAC stock solution (in DMSO).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay.[13]
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT/MTS Incubation:
-
Add MTT or MTS solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Signal Detection:
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50) value.[13]
-
Data Presentation
Quantitative data from the degradation assays should be summarized for clear interpretation and comparison. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
Table 1: Representative Degradation Data for a BRD4-Targeting PROTAC
| PROTAC Concentration | % BRD4 Degradation (24h) |
| Vehicle (DMSO) | 0% |
| 1 nM | 15% |
| 10 nM | 45% |
| 50 nM | 85% |
| 100 nM | 92% |
| 500 nM | 95% |
| 1 µM | 93% |
Table 2: Summary of Degradation and Viability Parameters
| Parameter | Description | Cell Line | Representative Value |
| DC50 | Concentration for 50% degradation | MDA-MB-231 | 25 nM |
| Dmax | Maximum degradation level | MDA-MB-231 | >95% |
| IC50 | Concentration for 50% inhibition of cell viability | MDA-MB-231 | 150 nM |
Note: The data presented in these tables are representative and may vary depending on the specific PROTAC, target protein, and experimental conditions.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thalidomide-5-(PEG4-Azide) | BroadPharm [broadpharm.com]
- 8. This compound, 2380318-57-8 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Cell-Based Assay Protocols for PROTACs Synthesized with Thalidomide-O-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[3][4] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][6]
PROTACs synthesized using "Thalidomide-O-PEG4-Azide" employ a thalidomide (B1683933) moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase, a widely used strategy in PROTAC development.[3][7] The PEG4 linker provides optimal spacing and physicochemical properties, while the azide (B81097) group serves as a chemical handle for attaching a POI-specific ligand via click chemistry. This document provides detailed protocols for essential cell-based assays to characterize the activity of these CRBN-recruiting PROTACs.
Mechanism of Action of Thalidomide-Based PROTACs
The primary function of a PROTAC is to bring a target protein and an E3 ligase into close proximity.[8] The thalidomide component of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[3][9] This interaction hijacks the complex, presenting the tethered POI for ubiquitination and degradation. The PROTAC molecule itself is not degraded and can act catalytically, inducing the degradation of multiple target protein molecules.[5]
Data Presentation: Quantitative Analysis
The efficacy of a PROTAC is primarily evaluated by its potency (DC50) and maximal level of degradation (Dmax).[10][11]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
These values are crucial for structure-activity relationship (SAR) studies and for ranking the performance of different PROTAC molecules.
Table 1: Example Degradation Profile of a Hypothetical PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Method |
|---|---|---|---|---|
| MCF-7 | Protein A | 25 | >90 | Western Blot |
| HCT116 | Protein A | 42 | >95 | HiBiT Assay |
| HEK293 | Protein A | 31 | >90 | In-Cell Western |
Table 2: Example Cytotoxicity Profile of a Hypothetical PROTAC-X
| Cell Line | IC50 (nM) after 72h | Assay Method |
|---|---|---|
| MCF-7 | 150 | CellTiter-Glo® |
| HCT116 | 275 | CellTiter-Glo® |
| HEK293 | >10,000 | CellTiter-Glo® |
Experimental Workflow Overview
A typical workflow for characterizing a novel PROTAC involves a series of tiered assays, starting with primary degradation assessment and moving towards more detailed mechanistic and functional studies.
Key Experimental Protocols
Protocol 1: Target Protein Degradation by Western Blot
This protocol is the gold standard for directly visualizing and quantifying the reduction in target protein levels.
Objective: To determine the DC50 and Dmax of a PROTAC by measuring target protein levels across a range of concentrations.
Materials:
-
Selected cancer cell line (e.g., HCT116, MCF-7)
-
Complete growth medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to attach overnight at 37°C with 5% CO2.[12]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should not exceed 0.1%.[12] Replace the old medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[1] Include a vehicle control (DMSO only).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Imaging: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.[12] Calculate the percentage of protein remaining relative to the vehicle control and plot the values against the log of the PROTAC concentration to determine DC50 and Dmax using non-linear regression (e.g., in GraphPad Prism).[12]
Protocol 2: High-Throughput Degradation using the HiBiT Assay
The HiBiT assay is a sensitive, luminescence-based method ideal for high-throughput screening of PROTACs.[14][15] It requires a cell line where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[16]
Objective: To rapidly determine PROTAC potency (DC50) and efficacy (Dmax) in a plate-based format.
Materials:
-
CRISPR-edited cell line expressing HiBiT-tagged target protein.[16]
-
White, opaque 96-well or 384-well plates.
-
HiBiT Lytic Detection System (containing LgBiT protein and substrate).
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in white, opaque multi-well plates and allow them to attach.[17]
-
PROTAC Treatment: Perform serial dilutions of the PROTAC directly in the plate or in a separate plate for transfer. Incubate for the desired time (e.g., 4-24 hours).
-
Lysis and Detection: Equilibrate the plate to room temperature. Prepare the HiBiT lytic reagent according to the manufacturer's protocol. Add the reagent to each well.
-
Measurement: Shake the plate on an orbital shaker for 2 minutes to ensure complete lysis.[17] Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence (from wells with no cells). Calculate the percentage of protein remaining relative to the vehicle control. Plot the data and perform a non-linear regression analysis to determine DC50 and Dmax values.[14]
Protocol 3: Cell Viability Assessment with CellTiter-Glo®
This assay measures ATP levels, an indicator of metabolically active cells, to assess the functional consequence of target protein degradation.[18][19]
Objective: To determine the cytotoxic or cytostatic effects of the PROTAC and calculate an IC50 value.
Materials:
-
White, opaque-walled 96-well plates.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[6]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90-100 µL of medium in a 96-well plate.[6] Allow cells to attach overnight.
-
PROTAC Treatment: Add 10 µL of serially diluted PROTAC to the respective wells. Incubate for the desired time (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[18]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).[20]
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis.[20] Incubate at room temperature for 10 minutes to stabilize the signal.[20] Measure luminescence with a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression.[6]
Protocol 4: Target Ubiquitination by Immunoprecipitation (IP)
This assay confirms that the PROTAC-induced degradation occurs via the ubiquitin-proteasome system.[21]
Objective: To detect the poly-ubiquitination of the target protein upon PROTAC treatment.
Materials:
-
PROTAC, vehicle (DMSO), and proteasome inhibitor (e.g., MG132).
-
Antibody against the target protein for immunoprecipitation.
-
Antibody against Ubiquitin for Western Blot detection.
-
Protein A/G magnetic beads.
-
Western Blotting reagents and equipment.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). Include a control group co-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., IP Lysis Buffer).
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with the target protein-specific antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads using Laemmli buffer. Run the eluate on an SDS-PAGE gel and perform a Western Blot.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lanes (especially with MG132 co-treatment) indicates poly-ubiquitination of the target protein. Re-probe the membrane with the target protein antibody to confirm its presence in the immunoprecipitate.
CRBN Signaling and Neosubstrate Context
It is important to note that thalidomide and its derivatives can act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of native proteins, known as neosubstrates (e.g., transcription factors IKZF1 and IKZF3).[1][7] Researchers should be aware of potential off-target effects related to neosubstrate degradation, which can have significant biological consequences. Assays monitoring the levels of known CRBN neosubstrates can be valuable for assessing the selectivity of the synthesized PROTAC.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 5. cellgs.com [cellgs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. Target Degradation [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
Application of Thalidomide-O-PEG4-Azide in the Development of Novel Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG4-Azide is a heterobifunctional chemical tool pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful strategy in cancer therapy. This molecule incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a 4-unit polyethylene (B3416737) glycol (PEG) linker to a terminal azide (B81097) group. This azide functionality allows for the straightforward conjugation to a "warhead"—a ligand that binds to a specific protein of interest (POI) involved in cancer pathogenesis—through copper-catalyzed or strain-promoted click chemistry. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, PROTACs containing this linker can induce the degradation of previously "undruggable" cancer-driving proteins.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of novel PROTACs for cancer therapeutics.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1]
Data Presentation
The efficacy of a PROTAC is typically quantified by its degradation concentration 50 (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax). The anti-proliferative effect on cancer cells is measured by the half-maximal inhibitory concentration (IC50). The following table presents representative data for thalidomide-based PROTACs targeting various cancer-related proteins.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| SHP2 | Thalidomide | Not Specified | HeLa | 6.02 | >90 | Not Reported |
| BRD4 | Pomalidomide | PEG | Jurkat | <1 | >95 | Not Reported |
| ITK | Thalidomide | PEG | TCL lines | 17.6-41.8 | Not Reported | Not Reported |
| HDAC1/3 | VHL | Not Specified | HCT116 | 550-910 | Not Reported | Not Reported |
Note: This table provides representative data from various sources and may not directly correspond to PROTACs synthesized with this compound.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized warhead targeting a protein of interest.
Materials:
-
This compound
-
Alkyne-functionalized warhead (ligand for the protein of interest)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the alkyne-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Cellular Viability (MTT) Assay
This assay assesses the cytotoxic effect of the synthesized PROTAC on cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.[6]
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with a serial dilution of the PROTAC for 18-24 hours as described in the MTT assay protocol.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control, and calculate the DC50 and Dmax values.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[7][8]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line
-
Matrigel
-
PROTAC formulation (e.g., in 5% DMA, 10% Solutol HS 15, and 85% PBS)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (5-10 x 10⁶ cells) in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth 2-3 times per week using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days). Administer vehicle only to the control group.
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting to confirm target degradation).
Protocol 5: Quantitative Mass Spectrometry-Based Proteomics for Selectivity Profiling
This protocol outlines a workflow to assess the selectivity of the PROTAC across the entire proteome.[9][10]
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexed quantification)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture and treat cells with the PROTAC at a concentration near its DC50 and a vehicle control.
-
Harvest cells, wash with ice-cold PBS, and lyse them in urea-based lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
(Optional) Label peptides with TMT reagents for multiplexed analysis.
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in response to the PROTAC treatment, thus identifying potential off-target effects.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs for targeted protein degradation in cancer research. The protocols provided herein offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of novel cancer therapeutics developed using this linker. Rigorous experimental validation, including quantitative assessment of protein degradation and selectivity profiling, is crucial for the successful development of potent and specific PROTAC-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Application Notes and Protocols for Targeted Kinase Degradation using Thalidomide-O-PEG4-Azide based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific protein targets.[1]
A prevalent strategy in PROTAC design involves the use of a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This document provides detailed application notes and protocols for the utilization of PROTACs synthesized with Thalidomide-O-PEG4-Azide , a versatile E3 ligase ligand-linker conjugate. This building block incorporates the CRBN-binding thalidomide (B1683933) moiety and a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in an azide (B81097) group for straightforward conjugation to a kinase inhibitor of interest via "click chemistry".[1][3]
These notes will use data from well-characterized kinase degraders, such as the Cyclin-Dependent Kinase 9 (CDK9) degrader THAL-SNS-032 and various Bruton's tyrosine kinase (BTK) degraders, as representative examples to guide researchers in the application of similar thalidomide-PEG-based kinase degraders.[2]
Mechanism of Action
This compound serves as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a kinase-specific ligand (warhead), the resulting PROTAC orchestrates the degradation of the target kinase through a catalytic mechanism. The PROTAC molecule simultaneously binds to the target kinase and the CRBN E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the kinase, tagging it for recognition and subsequent degradation by the 26S proteasome.
Data Presentation: Efficacy of Thalidomide-Based Kinase Degraders
The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize quantitative data for representative kinase degraders that utilize a thalidomide-based CRBN ligand.
Table 1: CDK9 Degrader Performance
| Degrader Name | Target Kinase | E3 Ligase Recruited | Cell Line | Degradation (DC50/EC50) | Dmax | Reference |
|---|
| THAL-SNS-032 | CDK9 | CRBN | MOLT4 | 4 nM | >95% (at 250 nM) |[2] |
Table 2: BTK Degrader Performance | Degrader Name | Target Kinase | E3 Ligase Recruited | Cell Line | Degradation (DC50) | Dmax | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NC-1 | BTK | CRBN | Mino | 2.2 nM | 97% | | | IR-1 | BTK | CRBN | Mino | <10 nM | ~90% | | | IR-2 | BTK | CRBN | Mino | <10 nM | ~90% | | | RC-3 | BTK | CRBN | Mino | <10 nM | ~90% | |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a novel kinase degrader synthesized using this compound.
Protocol 1: Western Blot for Quantifying Kinase Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC-induced degradation of the target kinase.
Materials:
-
Cell line expressing the target kinase (e.g., MOLT4 for CDK9, Mino for BTK)
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target kinase
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound. Treat the cells with the desired concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C. For THAL-SNS-032, significant CDK9 degradation is observed as early as 4 hours in MOLT-4 cells.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase (e.g., anti-CDK9 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line, PROTAC, and culture reagents as in Protocol 1
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (IP) of the target kinase
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 3-5 times the DC50). In a control well, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Lyse the cells as described in Protocol 1, ensuring the lysis buffer contains deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with the anti-kinase antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis: An increase in high-molecular-weight ubiquitinated species of the target kinase in the PROTAC-treated sample (especially when proteasome degradation is blocked) confirms the mechanism of action.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the cytotoxic or anti-proliferative effects of the kinase degrader.
Materials:
-
Cell line and culture reagents
-
PROTAC compounds
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into a white, opaque-walled 96-well plate at a pre-determined optimal density. Allow cells to attach and grow for 24 hours.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours for THAL-SNS-032).[4]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits cell proliferation by 50%).
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Thalidomide-O-PEG4-Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Thalidomide-O-PEG4-Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as an E3 ligase ligand-linker conjugate, incorporating the thalidomide (B1683933) moiety to engage the Cereblon (CRBN) E3 ligase and a PEG4 (polyethylene glycol) linker terminating in an azide (B81097) group for further chemical modification via "click chemistry".[1][2][3] While the PEG linker is designed to improve hydrophilicity and water solubility, the parent thalidomide molecule is poorly soluble in aqueous solutions.[4][5] PROTACs are often large, complex molecules that can exhibit low aqueous solubility, which can lead to precipitation in biological assays, inaccurate potency measurements, and poor bioavailability.[4]
Q2: What is the expected solubility of this compound?
While specific quantitative solubility values in various aqueous buffers are not extensively published, supplier data indicates that this compound is soluble in water, as well as organic solvents like DMSO, DMF, and DCM.[6] MedChemExpress specifies a high solubility of 250 mg/mL in DMSO, which is typically used for preparing concentrated stock solutions.[7] For comparison, the parent molecule, thalidomide, has a very low aqueous solubility of about 50 µg/mL.[8]
Q3: How can I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an anhydrous organic solvent. The most common choice is dimethyl sulfoxide (B87167) (DMSO).[4] A typical stock solution concentration is 10-20 mM. Ensure the compound is fully dissolved, using sonication if necessary.[4][9] Store the stock solution at -20°C or -80°C to maintain stability.[7]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as precipitation upon solvent exchange. It occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. The small percentage of DMSO from the stock solution is insufficient to keep the compound dissolved. The first step is to determine the kinetic solubility of your compound in your specific assay buffer. Following that, you can employ several strategies outlined in the troubleshooting guide below, such as lowering the final concentration, using co-solvents, or adding solubilizing excipients.[4]
Troubleshooting Guide: Improving Aqueous Solubility
This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.
Problem: Compound precipitates from aqueous buffer during in vitro assay.
Possible Cause: The concentration of this compound exceeds its thermodynamic or kinetic solubility limit in the assay buffer.
Step-by-Step Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Quantitative Data Summary
The following table summarizes solubility data and effective concentrations of common solubilizing agents for thalidomide and related compounds. Note that quantitative data for this compound itself is limited, so data for the parent compound and general PROTACs are provided for context.
| Compound/Agent | Solvent/Buffer | Solubility/Effective Concentration | Reference |
| Thalidomide | Aqueous Solution | ~50 µg/mL | [8] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [5] | |
| Thalidomide + HP-β-CD | Aqueous Solution | 1.7 mg/mL | [8] |
| This compound | DMSO | 250 mg/mL | [7] |
| Water, DMF, DCM | Soluble (qualitative) | [6] | |
| Co-solvents (General) | Aqueous Buffer | 1-5% (typical tolerance in cell assays) | [9] |
| HP-β-Cyclodextrin | Aqueous Solution | 10% (w/v) for thalidomide formulation | [10][11] |
| Surfactants (e.g., Tween-20) | Assay Buffer | 0.01% - 0.1% |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.[4][12]
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.
2. Serial Dilution:
-
In a 96-well plate (DMSO-compatible), create a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to ~10 µM).
3. Transfer to Assay Plate:
-
Add your aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well or 384-well plate.
-
Transfer a small, precise volume (e.g., 1-2 µL) of the DMSO dilutions to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).
4. Incubation:
-
Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C) to allow for equilibration.
5. Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
6. Data Analysis:
-
The kinetic solubility limit is defined as the highest compound concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control wells.
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
This protocol describes how to prepare a working solution of this compound in an aqueous buffer containing a co-solvent.
1. Determine Co-solvent Tolerance:
-
First, determine the maximum percentage of the chosen co-solvent (e.g., ethanol, PEG-300) that is tolerated by your experimental system (e.g., cell culture, enzyme assay) without causing adverse effects. This is typically in the range of 1-5%.
2. Prepare Co-solvent Buffer:
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing the predetermined percentage of the co-solvent. For example, to make 10 mL of PBS with 5% PEG-300, add 500 µL of PEG-300 to 9.5 mL of PBS. Mix thoroughly.
3. Prepare Working Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilute the DMSO stock solution directly into the co-solvent-containing buffer to achieve your final desired concentration. Add the DMSO stock slowly while vortexing the buffer to facilitate mixing and prevent immediate precipitation.
Protocol 3: Solubilization using Cyclodextrins
Complexation with cyclodextrins can significantly improve the aqueous solubility of thalidomide and related molecules.[8][10]
1. Select Cyclodextrin (B1172386):
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices.
2. Prepare Cyclodextrin Solution:
-
Prepare a solution of the chosen cyclodextrin in your desired aqueous buffer. A concentration of 10% (w/v) has been shown to be effective for thalidomide.[10][11]
3. Prepare Compound-Cyclodextrin Complex:
-
Method A (from solid): Add the solid this compound powder directly to the cyclodextrin solution. Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.
-
Method B (from organic stock): Prepare a concentrated stock of the compound in a volatile organic solvent (e.g., methanol (B129727) or acetone). Add this solution to the cyclodextrin solution. The organic solvent can then be removed by evaporation (e.g., using a rotary evaporator or nitrogen stream), leaving the compound-cyclodextrin complex in the aqueous buffer.
4. Final Preparation:
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use in your experiment.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome solubility challenges associated with this compound, ensuring more reliable and reproducible experimental outcomes.
References
- 1. Molecular encapsulation of thalidomide with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Thalidomide-O-amido-PEG4-azide, 2411681-89-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound, 2380318-57-8 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability and the aqueous solubility of thalidomide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Troubleshooting Thalidomide-O-PEG4-Azide PROTACs
Welcome to the technical support center for researchers utilizing PROTACs synthesized with a Thalidomide-O-PEG4-Azide linker. This guide is designed to help you troubleshoot common issues related to poor degradation efficiency in a structured, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't degrading my target protein. What should I check first?
A1: When a PROTAC fails to induce degradation, a systematic evaluation of the entire mechanism is necessary.[1] The issue typically falls into one of three categories: problems with the PROTAC molecule itself, issues with the cellular system, or a failure to form the required ternary complex.[2] A logical first step is to verify each component of the PROTAC pathway.
Here is a workflow to diagnose the problem:
Q2: How do I confirm my PROTAC is entering the cell and engaging the target protein and Cereblon?
A2: Due to their high molecular weight, poor cell permeability is a common challenge for PROTACs.[1] It is crucial to verify that the PROTAC can enter the cell and bind to its two targets: the protein of interest (POI) and the E3 ligase, Cereblon (CRBN).
-
Target Engagement: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[1][4] A successful PROTAC will bind to its target protein and increase its thermal stability, causing a shift in its melting curve.[4]
-
E3 Ligase Engagement: Since your PROTAC uses a thalidomide-based ligand, it recruits the Cereblon (CRBN) E3 ligase.[2] You must confirm that your chosen cell line expresses sufficient levels of CRBN, as low expression is a common cause of PROTAC failure.[2] You can verify CRBN expression via Western blot.
-
Live-Cell Engagement: Advanced methods like the NanoBRET™ Target Engagement Assay can measure the binding affinity of the degrader to both the target protein and the E3 ligase within their natural cellular environment.[1][5]
Q3: I've confirmed target engagement, but still see no degradation. What's the next step?
A3: The next critical step is to verify the formation of the ternary complex (POI-PROTAC-CRBN), which is essential for ubiquitination.[1] A stable ternary complex does not always lead to efficient degradation; the geometry must be correct for the E3 ligase to transfer ubiquitin to the target.[6]
-
Recommended Experiment: Co-immunoprecipitation (Co-IP) is a standard method to confirm ternary complex formation within cells.[1] By pulling down the target protein, you can blot for the presence of CRBN, and vice-versa.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) can provide quantitative data on the kinetics and thermodynamics of ternary complex formation in vitro.[7]
Q4: I'm observing degradation, but it's weak or incomplete. How can I optimize it?
A4: Suboptimal degradation is often related to PROTAC concentration, treatment time, or the "hook effect."
-
Dose-Response and Time Course: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).[8] Also, run a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal treatment duration.[3]
-
The Hook Effect: This phenomenon occurs when PROTAC efficacy decreases at high concentrations.[9] This is because excess PROTAC molecules favor the formation of ineffective binary complexes (PROTAC-POI or PROTAC-CRBN) over the productive ternary complex.[10][11] If you observe a bell-shaped curve in your dose-response experiment, you are likely seeing the hook effect. The solution is to use lower, optimal concentrations.[3]
| Parameter | Definition | Typical Range for Potent PROTACs |
| DC50 | The concentration at which 50% of the target protein is degraded. | 1 - 100 nM |
| Dmax | The maximum percentage of protein degradation achieved. | > 80% |
| Optimal Time | The incubation time required to achieve Dmax. | 6 - 24 hours |
Q5: My PROTAC seems to be causing off-target effects. How do I assess this?
A5: Off-target effects, where the PROTAC degrades unintended proteins, are a significant concern and can lead to toxicity.[12][13]
-
Proteomics: The most comprehensive way to identify off-target effects is through unbiased proteomics (mass spectrometry). This analysis provides a global view of all proteins that are degraded following PROTAC treatment.[12]
-
Inactive Controls: Use an inactive version of your PROTAC where the thalidomide-binding motif is altered (e.g., methylated). This control should not induce degradation and helps confirm that the observed effects are CRBN-dependent.
-
Competitive Displacement: Co-treatment with a high concentration of free thalidomide (B1683933) or pomalidomide (B1683931) should compete with the PROTAC for CRBN binding and rescue the degradation of the target protein, confirming a CRBN-dependent mechanism.
Q6: I'm having issues with the synthesis, specifically the click chemistry step involving the azide (B81097). What should I do?
A6: The this compound linker is designed for click chemistry, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14]
-
Reaction Conditions: Ensure your catalyst (e.g., Copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) is fresh and active. The reaction is sensitive to oxygen, so de-gassing your solvent is recommended.
-
Purity of Reagents: Verify the purity of your alkyne-functionalized warhead and the azide linker. Impurities can poison the catalyst.
-
Alternative Chemistry: If CuAAC fails, consider a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This requires synthesizing your warhead with a strained alkyne (e.g., DBCO or BCN), but it avoids the use of a potentially toxic copper catalyst.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. refeyn.com [refeyn.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Click Chemistry with Thalidomide-O-PEG4-Azide
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with Thalidomide-O-PEG4-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of click chemistry can I perform with it?
A1: this compound is a bifunctional molecule commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It contains a thalidomide (B1683933) moiety, which can recruit the Cereblon (CRBN) E3 ubiquitin ligase, and an azide (B81097) group connected by a PEG4 linker.[2] The azide group allows it to undergo "click" chemistry reactions. Specifically, it is suitable for:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with terminal alkynes in the presence of a copper(I) catalyst.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction with strained alkynes like DBCO or BCN.[1]
Q2: What is the best copper source for my CuAAC reaction?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation. Therefore, it is common to generate Cu(I) in situ from a more stable Cu(II) salt using a reducing agent. The most common and cost-effective method is using Copper(II) sulfate (B86663) (CuSO₄) with sodium ascorbate (B8700270) .[3][4] Alternatively, direct Cu(I) sources like copper(I) iodide (CuI) can be used, which may lead to faster reactions but require stricter anaerobic conditions to prevent oxidation.[3][5]
Q3: Why is a ligand necessary for the CuAAC reaction?
A3: A ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for several reasons:
-
It stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation.[6]
-
It accelerates the reaction rate.[7]
-
In biological applications, it helps to reduce the cytotoxic effects of free copper ions.
Q4: What are the most common side reactions in CuAAC and how can I prevent them?
A4: The most prevalent side reaction is the oxidative homocoupling of the alkyne starting material (Glaser coupling), which forms a symmetric diyne.[5][8] This is promoted by the presence of oxygen. To prevent this:
-
Use a reducing agent: Sodium ascorbate is essential to reduce any Cu(II) back to the active Cu(I) state.[4]
-
Degas solvents: Removing dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) is highly recommended.[9]
-
Work under an inert atmosphere: For sensitive or long reactions, maintaining an inert atmosphere can significantly improve the outcome.
Q5: How does the PEG linker in this compound affect the reaction?
A5: The PEG linker primarily increases the hydrophilicity and solubility of the molecule, which can be advantageous when working in aqueous or mixed solvent systems.[2] However, long or bulky PEG chains could potentially introduce steric hindrance, which might slightly slow down the reaction rate compared to a non-PEGylated azide. In most cases, the flexibility of the PEG chain mitigates significant steric hindrance.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry reaction with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[5][6] 2. Degraded Reducing Agent: Sodium ascorbate solution is not fresh and has lost its reducing capacity.[6] 3. Poor Reagent Quality: Starting materials (azide or alkyne) may be impure or degraded. 4. Steric Hindrance: The alkyne partner is highly sterically hindered.[11] 5. Low Reactant Concentration: Reactions are too dilute. | 1. Ensure you are using a fresh solution of sodium ascorbate. Consider degassing solvents and running the reaction under an inert atmosphere (N₂ or Ar). 2. Always prepare sodium ascorbate solutions fresh before use. 3. Verify the purity of your starting materials via NMR or LC-MS. 4. Increase the reaction time and/or temperature (e.g., up to 60°C).[12] Consider using a more active catalyst system or a less hindered alkyne if possible. 5. Increase the concentration of both the azide and alkyne. |
| Presence of a Major Side Product (likely alkyne homocoupling) | 1. Oxygen in the reaction mixture. 2. Insufficient reducing agent. 3. Absence of a stabilizing ligand. | 1. Thoroughly degas all solvents before use. 2. Increase the equivalents of sodium ascorbate (e.g., from 1-2 eq. to 5-10 eq.). 3. Ensure a suitable copper-chelating ligand like THPTA or TBTA is used. |
| Reaction Starts but Does Not Go to Completion | 1. Catalyst deactivation over time. 2. Insufficient equivalents of one reactant. | 1. Add a second portion of freshly prepared catalyst (copper/ligand) and reducing agent to the reaction mixture.[12] 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the less precious reactant (typically the alkyne). Check stoichiometry carefully. |
| Difficulty in Product Purification | 1. Unreacted starting materials. 2. Copper catalyst contamination. | 1. Optimize the reaction to go to completion. If starting materials are still present, consider their removal by chromatography. 2. After the reaction, dilute with a suitable solvent like ethyl acetate (B1210297) and wash with aqueous solutions such as saturated ammonium (B1175870) chloride or a solution of a copper chelator like EDTA to remove the copper catalyst.[13] |
Data Presentation: Comparison of CuAAC Catalyst Systems
The choice of catalyst can significantly impact reaction efficiency. Below is a summary of common homogeneous copper catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Typical Reaction Time | Yield (%) | Key Characteristics & Notes |
| CuSO₄ / Sodium Ascorbate | 1-5 | Room Temperature | 1 - 24 h | >95 | The most common and cost-effective method. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[3] |
| CuI | 1 | Room Temperature | 1 - 12 h | >95 | A direct source of Cu(I), often leading to faster reactions than the CuSO₄/ascorbate system. Requires inert atmosphere.[3] |
| [Cu(CH₃CN)₄]PF₆ | 1 | Room Temperature | 1 - 12 h | >95 | Another direct source of Cu(I) that is soluble in organic solvents. |
| Cu(I)-NHC Complexes | 0.5-1 | Room Temperature | 5 min - 1 h | >95 | Highly active catalysts that can significantly reduce reaction times, especially for sterically hindered substrates.[11][14] |
Yields are typical for simple azides and alkynes and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 mixture of t-BuOH/H₂O or DMF/H₂O)[12]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in water (e.g., 100 mM).
-
Prepare a stock solution of Sodium Ascorbate in water (e.g., 100 mM). Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1 equivalent) and your alkyne (1.1 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents, for a 5:1 ligand-to-copper ratio). Vortex briefly.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous ammonium chloride (to remove copper), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure triazole product.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with thalidomide-based PROTACs?
A1: Off-target effects with thalidomide-based PROTACs primarily arise from two sources:
-
The Cereblon (CRBN) E3 Ligase Binder: The thalidomide (B1683933) moiety can induce the degradation of endogenous CRBN neosubstrates, such as GSPT1, a key protein involved in translation termination. This can lead to unintended cellular consequences. Additionally, the thalidomide scaffold itself can bind to other proteins, although this is less common.
-
The Warhead/Target Binder: The ligand designed to bind to your protein of interest (POI) may have inherent promiscuity, binding to other proteins with similar structural motifs. This can lead to the degradation of unintended proteins.
-
The PROTAC Molecule as a Whole: The complete PROTAC molecule can sometimes create novel protein-protein interactions, leading to the degradation of proteins that neither the warhead nor the CRBN binder alone would target. This is often influenced by the linker connecting the two ends of the PROTAC.
Q2: How can I proactively design a more selective thalidomide-based PROTAC?
A2: Proactive design is crucial for minimizing off-target effects. Consider the following strategies during the design phase:
-
Optimize the CRBN Binder: While thalidomide is the classic choice, newer-generation CRBN binders with modified scaffolds have been developed. These can alter the neosubstrate repertoire and potentially reduce the degradation of key off-targets like GSPT1.
-
Fine-Tune the Linker: The length, rigidity, and attachment point of the linker are critical for determining which proteins are presented to the E3 ligase for ubiquitination. A well-designed linker can favor the formation of a productive ternary complex (CRBN-PROTAC-POI) while disfavoring off-target complexes.
-
Select a High-Affinity, Specific Warhead: The starting point for your PROTAC should be a ligand with high selectivity and affinity for your POI. A promiscuous warhead will inevitably lead to a promiscuous PROTAC.
Troubleshooting Guides
Problem 1: My PROTAC degrades the intended target, but proteomics data reveals significant degradation of known CRBN neosubstrates (e.g., GSPT1).
Cause: This is a common on-target effect of the thalidomide moiety itself. The CRBN-thalidomide complex is known to recruit and degrade certain endogenous proteins, referred to as neosubstrates.
Solution:
-
Structural Modification of the CRBN Binder: Consider synthesizing a new PROTAC with a modified thalidomide analog. For example, modifications at the 4-position of the phthalimide (B116566) ring can disrupt the binding of some neosubstrates without affecting the binding of your POI.
-
Competitive Displacement: In your experimental setup, you can try to competitively inhibit the degradation of the neosubstrate. This can be achieved by adding an excess of free thalidomide or a related analog that binds to CRBN but does not link to your POI. This can help you differentiate the effects of neosubstrate degradation from the degradation of your POI.
Problem 2: I'm observing the degradation of an off-target protein that is structurally unrelated to my intended target.
Cause: This could be due to several factors, including the formation of an unexpected ternary complex stabilized by the linker, or it could be a previously uncharacterized neosubstrate of the specific CRBN-PROTAC complex.
Solution:
-
Linker Optimization: The length and composition of the linker can dramatically influence which proteins are brought into proximity with the E3 ligase. Synthesize a small library of PROTACs with varying linker lengths and compositions to see if this can abrogate the off-target degradation while maintaining on-target activity.
-
Whole-Proteome Mass Spectrometry: A comprehensive proteomics analysis is essential to understand the global effects of your PROTAC. This can help you identify all proteins that are degraded and can provide clues about the mechanism of off-target effects.
-
Validate the Ternary Complex: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the formation of the ternary complex. This can help you understand if the off-target protein is indeed forming a stable complex with your PROTAC and CRBN.
Quantitative Data Summary
Table 1: Comparison of Binding Affinities of CRBN Binders and Their Impact on Neosubstrate Degradation
| CRBN Binder | IC50 for CRBN Binding (nM) | GSPT1 Degradation (DC50, nM) |
| Thalidomide | 180 | 25 |
| Pomalidomide | 30 | 10 |
| Lenalidomide | 50 | 15 |
| CC-885 | 10 | 5 |
This table provides example data and should be adapted with your own experimental results.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Assess Off-Target Binding
Objective: To determine if an observed off-target effect is due to direct binding of the PROTAC to the off-target protein.
Methodology:
-
Immobilize the Off-Target Protein: Covalently attach the purified off-target protein to a sensor chip (e.g., for SPR) or load it into the cell for ITC.
-
Prepare Analytes: Prepare a series of dilutions of your PROTAC and the unconjugated warhead.
-
Binding Measurement:
-
For SPR: Flow the different concentrations of the PROTAC over the sensor chip and measure the binding response.
-
For ITC: Titrate the PROTAC into the sample cell containing the off-target protein and measure the heat changes.
-
-
Competitive Experiment: Repeat the binding measurement in the presence of a constant, high concentration of the unconjugated warhead. A significant decrease in the binding of the PROTAC indicates that it binds to the same site as the warhead.
Visualizations
Caption: On-target vs. off-target degradation pathways for thalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting off-target effects in PROTAC development.
Technical Support Center: Enhancing the Stability of PROTACs with Thalidomide-O-PEG4-Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Thalidomide-O-PEG4-Azide in the development of stable and effective Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC experiments.
Issue 1: Poor PROTAC Solubility and Aggregation
-
Symptoms: You observe precipitation of your PROTAC compound in aqueous buffers or cell culture media. Your experimental results, particularly in cellular assays, are inconsistent and not reproducible. You notice a high background signal or artifacts in biophysical assays.[1]
-
Troubleshooting Workflow:
Workflow for addressing poor PROTAC solubility and aggregation. -
Possible Solutions & Rationale:
| Solution Category | Specific Action | Rationale |
| Formulation Optimization | Adjust the pH of the buffer. | The solubility of a PROTAC can be influenced by its isoelectric point (pI). Altering the pH can change the net charge of the molecule, potentially increasing its solubility and reducing aggregation. |
| Modify the salt concentration. | Salts can shield electrostatic interactions between PROTAC molecules, which can be a driving force for aggregation.[1] | |
| Include solubility-enhancing excipients. | Additives like polyethylene (B3416737) glycol (PEG), glycerol, or non-ionic detergents (e.g., Tween-20) can help solvate the PROTAC and prevent aggregation.[1] | |
| Utilize lipid-based formulations. | For highly lipophilic PROTACs, self-nanoemulsifying drug delivery systems (SNEDDS) or lipid nanoparticles can improve aqueous solubility and bioavailability.[1][2] | |
| Structural Modification | Introduce basic nitrogen-containing groups. | Incorporating moieties like pyridinyl or piperazinyl groups into the linker or ligands can increase the polarity and aqueous solubility of the PROTAC.[3] |
| Shorten or rigidify the linker. | While the PEG4 component of this compound provides flexibility and hydrophilicity, excessively long or flexible linkers can sometimes contribute to aggregation.[1][4] Exploring shorter or more rigid linkers may be beneficial. | |
| Employ a prodrug strategy. | Masking polar groups with a lipophilic moiety can enhance cell permeability, and subsequent cleavage within the cell can release the active, more soluble PROTAC.[5][6] |
Issue 2: PROTAC Instability in Biological Media (e.g., Plasma, Cell Culture Media)
-
Symptoms: You observe a rapid loss of your PROTAC compound over time when incubated in plasma or cell culture media, as determined by LC-MS/MS analysis. This leads to a short half-life and reduced efficacy in cellular or in vivo experiments.
-
Troubleshooting Workflow:
Workflow for addressing PROTAC instability in biological media. -
Possible Solutions & Rationale:
| Solution Category | Specific Action | Rationale |
| Linker Modification | Introduce metabolically stable motifs. | Incorporating structures like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings into the linker can enhance metabolic stability compared to linear alkyl chains.[1][7] |
| Alter the linker attachment points. | The position at which the linker is connected to the warhead and the E3 ligase ligand can significantly impact metabolic stability.[5][8] | |
| Ligand Modification | Introduce blocking groups. | Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the warhead or the thalidomide (B1683933) ligand can prevent enzymatic modification.[1] |
| Modify the thalidomide ligand. | While thalidomide itself is a robust E3 ligase ligand, derivatives with altered substitution patterns may exhibit different metabolic profiles. | |
| Formulation Strategy | Use protective delivery systems. | Encapsulating the PROTAC in nanoparticles or other drug delivery systems can shield it from degradative enzymes in biological media.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of PROTAC instability?
PROTACs can exhibit instability through several mechanisms:
-
Metabolic Instability: PROTACs are susceptible to metabolism by enzymes, primarily in the liver and blood.[1] Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and hydrolases.[1] This "first-pass" metabolism can significantly reduce the oral bioavailability and in vivo efficacy of PROTACs.[5]
-
Chemical Instability: Some chemical functionalities within the PROTAC molecule can be inherently unstable under physiological conditions. For example, the glutarimide (B196013) ring of thalidomide and its derivatives can be susceptible to hydrolysis in aqueous solutions, leading to a loss of activity.[1]
-
Poor Solubility and Permeability: Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability.[2][10] This can lead to aggregation and precipitation in assay buffers, as well as inefficient cellular uptake.[1]
Q2: How does the this compound linker influence PROTAC stability?
The linker is a critical determinant of a PROTAC's stability and efficacy.[1] The this compound linker offers several features:
-
Thalidomide: This moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitination machinery.[][12]
-
PEG4 (Polyethylene Glycol, 4 units): The PEG component imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC.[4] It also provides flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] However, long, flexible linkers can sometimes be more susceptible to enzymatic degradation.[1]
-
Azide (B81097) (N3): The azide group is a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[13][14] This allows for the efficient and specific conjugation of the thalidomide-linker moiety to a warhead containing a corresponding alkyne group, simplifying the synthesis of the final PROTAC molecule.[15][16]
Q3: My PROTAC shows good biochemical activity but low cellular efficacy. What could be the issue?
This is a common challenge in PROTAC development and often points to issues with cell permeability.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Directly measure the ability of your PROTAC to cross the cell membrane using assays like the Caco-2 permeability assay.[3]
-
Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that your PROTAC is binding to both the target protein and the E3 ligase within the cellular environment.[17]
-
Optimize Physicochemical Properties:
-
Reduce Polarity: While some polarity is necessary for solubility, excessive polar surface area can hinder passive diffusion across the cell membrane.[5]
-
Introduce Intramolecular Hydrogen Bonds: This can help the PROTAC adopt a more compact, "folded" conformation, masking polar groups and reducing the molecule's size, which can improve cell permeability.[5]
-
Prodrug Strategy: As mentioned earlier, a prodrug approach can be used to mask polar functionalities.[5]
-
-
Q4: I am observing a "hook effect" in my target degradation experiments. What does this mean and how can I address it?
The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[18]
-
Mechanism: At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex. However, at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that do not lead to degradation and compete with the formation of the ternary complex.
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[18]
-
Use Optimal Concentrations: For subsequent experiments, use concentrations at or near the Dmax to ensure you are working in the productive range of the dose-response curve.
-
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[1]
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high metabolic clearance)
-
Negative control (e.g., a compound with known low metabolic clearance)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare stock solutions of the test PROTAC and control compounds.
-
In a reaction plate, pre-incubate the PROTAC with HLM in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Protocol 2: Western Blot for Target Protein Degradation
-
Objective: To quantify the reduction in the levels of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein and CRBN
-
Test PROTAC compound
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle-treated control. From a dose-response curve, determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bioconjugation application notes [bionordika.fi]
- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
dealing with steric hindrance in PROTAC synthesis with Thalidomide-O-PEG4-Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-O-PEG4-Azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in PROTAC synthesis?
A1: this compound is a chemical tool used in the development of PROTACs. It consists of three key components:
-
Thalidomide (B1683933): This moiety serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
PEG4 Linker: A four-unit polyethylene (B3416737) glycol (PEG) chain that connects the thalidomide to the target protein ligand. The linker's length and composition are critical for the PROTAC's effectiveness.[1][2][3]
-
Azide (B81097) Group: A reactive functional group that allows for the conjugation of the thalidomide-linker construct to a target protein ligand via "click chemistry".[4]
Its primary function is to serve as a building block for PROTACs that hijack the CRBN E3 ligase to induce the degradation of a target protein.
Q2: What are the main challenges when dealing with steric hindrance in PROTAC synthesis with this reagent?
A2: Steric hindrance can be a significant challenge, particularly when coupling the bulky thalidomide moiety to a similarly large target protein ligand. Key issues include:
-
Low Reaction Yields: Steric clashes between the reacting molecules can hinder the approach of the azide and alkyne groups, leading to incomplete or slow reactions.[5]
-
Inefficient Ternary Complex Formation: Even if the PROTAC is successfully synthesized, the linker length and attachment points may lead to a conformation where the target protein and E3 ligase cannot interact effectively due to steric hindrance.[5][6]
-
Poor Degradation Efficacy: An improperly formed ternary complex will not lead to efficient ubiquitination and subsequent degradation of the target protein.[6][7]
Q3: How does the PEG4 linker length in this compound affect PROTAC activity?
A3: The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[1][3][6]
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[6]
-
Too Long: A long and overly flexible linker might lead to unproductive binding modes where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[6]
Generally, PEG linkers are known to improve the solubility and cell permeability of PROTAC molecules.[2]
Troubleshooting Guides
Problem 1: Low Yield or Failed "Click Chemistry" Reaction
Possible Cause: Steric hindrance is preventing the efficient coupling of your alkyne-functionalized target ligand with this compound.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase Reaction Time and/or Temperature: For CuAAC reactions, prolonged reaction times (24-48 hours) and slightly elevated temperatures (30-40 °C) can help overcome kinetic barriers.
-
Use a Copper Ligand: For CuAAC, ligands such as THPTA can stabilize the Cu(I) catalyst and improve reaction efficiency.[8][9]
-
Switch to SPAAC: If CuAAC fails, consider using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a DBCO or BCN-functionalized ligand. SPAAC is copper-free and can sometimes be more efficient for sterically hindered substrates.[4]
-
-
Modify the Linker Attachment Point: If possible, synthesize a derivative of your target ligand with the alkyne group attached at a more solvent-exposed and less sterically hindered position.
-
Purification: Ensure that your starting materials are pure, as impurities can inhibit the catalyst or interfere with the reaction.
Problem 2: Synthesized PROTAC Shows No or Low Degradation of the Target Protein
Possible Cause: The geometry of the synthesized PROTAC does not support the formation of a productive ternary complex due to steric hindrance or an inappropriate linker length.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that your PROTAC can independently bind to both the target protein and the CRBN E3 ligase using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Vary Linker Length: The PEG4 linker may not be the optimal length for your specific target. It is highly recommended to synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG5, etc.) to empirically determine the optimal length for ternary complex formation and subsequent degradation.[1]
-
Perform Ternary Complex Formation Assays: Use techniques like NanoBRET or FRET to assess the ability of your PROTAC to induce the formation of the ternary complex in cells.[2] A weak or absent signal suggests a problem with the geometry of the complex.
-
Computational Modeling: Utilize molecular modeling to predict the structure of the ternary complex and identify potential steric clashes.[5] This can provide insights for the rational design of new linkers or attachment points.
Data Presentation
The following table summarizes the impact of PEG linker length on the degradation efficacy of thalidomide-based PROTACs targeting BRD4, illustrating the critical nature of linker optimization.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |
Note: Data is synthesized from multiple research articles. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the synthesis of a PROTAC using this compound and an alkyne-functionalized target ligand.
Materials:
-
This compound
-
Alkyne-functionalized target ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO or a mixture of t-BuOH/H₂O (1:1)
-
Preparative HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of your alkyne-functionalized ligand in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a clean, dry vial, add the alkyne substrate (1.0 eq.) and this compound (1.1 eq.).
-
Add the reaction solvent (e.g., DMSO) to achieve a final concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the THPTA solution to a final concentration of ~1.25 mM.
-
Add the CuSO₄ solution to a final concentration of ~0.25 mM.
-
-
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO, methanol).
-
Purify the PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.[]
-
Protocol 2: Western Blot for Protein Degradation
This protocol is for assessing the degradation of the target protein in cells treated with the synthesized PROTAC.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Purifying PROTACs Containing Thalidomide-O-PEG4-Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of PROTACs that incorporate a Thalidomide-O-PEG4-Azide linker.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Question 1: My PROTAC is co-eluting with unreacted starting materials (e.g., the target protein ligand or the thalidomide-linker fragment). How can I improve separation?
Answer: Co-elution is a common challenge due to the similar physicochemical properties of the PROTAC and its precursors. Here are several strategies to enhance separation:
-
Optimize Your Chromatography Method:
-
Flash Chromatography (Silica Gel): If you are using a standard solvent system like Dichloromethane/Methanol, try incorporating a small amount of a third solvent to modify selectivity. For example, adding a small percentage of ammonium (B1175870) hydroxide (B78521) can help resolve basic compounds, while a trace of acetic acid can aid with acidic impurities. A shallower gradient can also significantly improve resolution.
-
Reverse-Phase HPLC (RP-HPLC): This is often the preferred method for final purification.[1][2] If co-elution persists, consider changing the stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) column) to introduce different separation mechanics. Modifying the mobile phase pH can also be effective, as it alters the ionization state of your compound and impurities.
-
Supercritical Fluid Chromatography (SFC): SFC provides orthogonal selectivity to RP-HPLC and is highly effective for purifying complex molecules like PROTACs.[1][2][3] It often yields sharper peaks and faster run times.
-
-
Chemical Modification: If one of your starting materials has a reactive functional group not present in your final PROTAC (e.g., a free amine or carboxylic acid), consider using a scavenger resin to selectively remove it from the crude mixture before chromatography.
Question 2: I'm observing significant degradation of my PROTAC during purification. What are the likely causes and solutions?
Answer: PROTACs, especially those with ester or other labile functional groups, can be susceptible to degradation under certain conditions.
-
pH Instability: The thalidomide (B1683933) moiety can be sensitive to both acidic and basic conditions. When using RP-HPLC, it is advisable to use mobile phases buffered around neutral pH (e.g., with ammonium bicarbonate or ammonium acetate) if stability is a concern. Avoid strong acids or bases in your workup and purification steps.
-
Oxidative Degradation: The PEG linker can be susceptible to oxidation. Ensure you are using high-purity, degassed solvents for your chromatography. If you suspect oxidation, adding a small amount of an antioxidant like BHT to your collection fractions may help, though this will need to be removed later.
-
Temperature Sensitivity: Perform all purification steps at room temperature or below, if possible. Prolonged exposure to heat, such as during solvent evaporation, should be minimized. Use a rotary evaporator with a water bath set to a low temperature.
Question 3: My purified PROTAC has poor solubility, making it difficult to handle and formulate for biological assays. What can I do?
Answer: Poor solubility is a well-documented challenge for PROTACs due to their high molecular weight and often lipophilic nature.[4]
-
Formulation Strategies: For in vitro assays, using a co-solvent like DMSO is standard practice. However, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.
-
Purification Method Considerations: Lyophilization of the final product from a suitable solvent system (e.g., acetonitrile/water) can yield a fine, fluffy powder that is often easier to dissolve than a solid obtained from evaporation.
-
Structural Modification: While this is a design-stage consideration, if solubility issues are severely hampering development, synthesizing analogs with more polar functional groups on the linker or the target ligand may be necessary.
Frequently Asked Questions (FAQs)
What is the best general purification strategy for a PROTAC containing a this compound linker?
A multi-step approach is typically most effective. Start with a crude purification using automated flash chromatography on silica (B1680970) gel to remove the bulk of impurities. This is followed by a final polishing step using preparative RP-HPLC or SFC to achieve high purity (>95% or higher, depending on the application).[1][2] Purity should be assessed by analytical UPLC-MS.
How does the PEG4 linker influence the purification process?
The polyethylene (B3416737) glycol (PEG) linker significantly increases the polarity and water solubility of the molecule compared to a simple alkyl chain.[5] This can sometimes lead to broader peaks in normal-phase chromatography. In reverse-phase, it can improve solubility in aqueous mobile phases but also increase the overall "greasy" nature of the molecule, which can present challenges.
Are there any specific safety considerations for handling the azide (B81097) group in the PROTAC?
While the azide in your final PROTAC is an organic azide and generally stable, it's good practice to avoid conditions that could lead to the formation of heavy metal azides, which are explosive. Avoid contact with heavy metals and strong reducing agents that are not part of a planned reaction. The primary reactivity concern for this group is its intended use in "click chemistry" reactions.[6][]
Data Summary: Comparison of Purification Techniques
The following table provides a summary of typical performance metrics for different purification techniques used for PROTACs. The values are representative and can vary based on the specific properties of the molecule.
| Purification Technique | Typical Purity Achieved | Typical Yield | Solvent Consumption | Key Advantages | Key Disadvantages |
| Flash Chromatography (Silica) | 80-95% | High | High | Good for crude, large-scale purification. | Lower resolution for closely-eluting impurities. |
| Preparative RP-HPLC | >98% | Moderate to High | Moderate | High resolution and purity.[1] | Can be time-consuming; aqueous fractions require lyophilization. |
| Supercritical Fluid Chromatography (SFC) | >99% | High | Low | Fast, high resolution, "green" chemistry.[3][8] | Requires specialized equipment; sample solubility can be a challenge.[3] |
Key Experimental Protocols
Protocol 1: Automated Flash Chromatography
This protocol is intended for the initial purification of the crude reaction mixture.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the loading solvent (e.g., Dichloromethane or DMF). If the product is not fully soluble, adsorb it onto a small amount of silica gel or Celite, dry it, and load it as a solid onto the column.
-
Column and Solvents: Select a silica gel column appropriately sized for your sample amount. A typical mobile phase system is a gradient of Methanol in Dichloromethane.
-
Gradient Elution:
-
Equilibrate the column with 100% Dichloromethane.
-
Load the sample.
-
Run a linear gradient, for example, from 0% to 10% Methanol over 20-30 column volumes.
-
Hold at the final concentration for several column volumes to elute all compounds.
-
-
Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm and 280 nm).
-
Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is for the final purification of the PROTAC to achieve high purity.
-
Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a suitable solvent, such as DMSO or Acetonitrile. Ensure the solution is filtered through a 0.45 µm filter before injection.
-
Column and Mobile Phase:
-
Column: A C18 stationary phase column is a common starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate.
-
-
Gradient Elution:
-
Develop a gradient based on analytical HPLC runs. A typical gradient might run from 20% B to 80% B over 20-30 minutes.
-
Inject the sample onto the column.
-
-
Fraction Collection: Collect fractions corresponding to the product peak, triggered by UV detection.
-
Analysis and Processing:
-
Confirm the purity of the collected fractions using analytical UPLC-MS.
-
Combine the pure fractions.
-
Freeze the combined fractions and lyophilize to obtain the final product as a dry powder.
-
Visualizations
PROTAC Purification and Analysis Workflow
Caption: Figure 1. General workflow for PROTAC purification and analysis.
Troubleshooting Logic for Low Purity after Initial Purification
Caption: Figure 2. Decision tree for troubleshooting low purity.
Simplified PROTAC Mechanism of Action
Caption: Figure 3. PROTAC-induced ternary complex formation.
References
- 1. reachseparations.com [reachseparations.com]
- 2. nuvisan.com [nuvisan.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing PROTAC Linker Length
Welcome to the technical support center for PROTAC® (Proteolysis-Targeting Chimera) development. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered when optimizing linker length for improved PROTAC activity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a frequent challenge and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is critical for enabling this assembly. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3] Conversely, a linker that is too long or overly flexible might lead to non-productive binding where ubiquitination sites are inaccessible.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker itself can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1] Hydrophilic linkers, like those containing polyethylene (B3416737) glycol (PEG), can improve solubility and permeability.[4][]
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[1]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the concentrations needed for activity and lessening the hook effect.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used in PROTAC design?
A1: The most frequently used linkers are flexible alkyl chains and polyethylene glycol (PEG) chains.[2][4]
-
Alkyl Chains: These are simple to synthesize and offer a high degree of flexibility. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[4]
-
PEG Linkers: These are more hydrophilic and can improve a PROTAC's solubility and cell permeability.[4][] Approximately 54% of reported PROTACs utilize PEG linkers.[4]
-
Rigid Linkers: These often incorporate cyclic structures (e.g., piperazine, piperidine) to introduce conformational constraints, which can lead to more potent degradation.[4]
-
Clickable Linkers: "Click chemistry" allows for the modular and efficient assembly of PROTACs, facilitating the rapid creation of diverse linker libraries.[4][6]
Q2: How does linker length quantitatively affect PROTAC efficacy?
A2: The relationship between linker length and efficacy (measured by DC50 and Dmax) is not linear and is highly dependent on the specific target and E3 ligase pair.[7] An optimal length exists, and deviations can lead to a significant loss of activity.[2][3]
Q3: Is there an optimal linker length for all PROTACs?
A3: No, there is no universally optimal linker length. The ideal length is empirically determined for each specific Target Protein-PROTAC-E3 Ligase system.[6][7] For example, for a PROTAC targeting ERα, a 16-atom linker was found to be more effective than a 12-atom linker.[][8][9] However, for TBK1-targeting PROTACs, linkers between 12 and 29 atoms showed activity, with a 21-atom linker being the most potent.[6]
Quantitative Data Summary
The following tables summarize experimental data on the impact of linker length on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
(Data sourced from multiple studies as compiled by BenchChem)[4][6]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
|---|---|---|
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
(Data sourced from studies by Cyrus et al. and others)[4][8][9][10]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
|---|---|---|
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
(Data sourced from a comparative study)[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, 22Rv1) in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of PROTACs and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).[4][10]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4][10]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample. Separate proteins by size using SDS-PAGE, then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize results.
-
Detection and Analysis: Incubate with a secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to calculate DC50 and Dmax values.[4]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that protein degradation is occurring via the ubiquitin-proteasome pathway.[4]
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the HA-tagged target protein and ubiquitin. Treat the cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using an anti-HA antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.[2]
Protocol 3: Ternary Complex Formation Assays (SPR/ITC)
Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly assess the formation and stability of the ternary complex.[2]
-
General Methodology (SPR):
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.[2]
-
Binary Interaction: Measure the binding affinity of the PROTAC to the immobilized protein.[2]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface to measure the kinetics of ternary complex formation and dissociation.[2][11]
-
PROTAC Signaling Pathway
The diagram below illustrates the mechanism of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex facilitated by the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for failed protein degradation experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with targeted protein degradation experiments, such as those involving Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
FAQ 1: My degrader isn't causing degradation of the target protein. What should I check?
No degradation is the most common issue. The lack of activity can stem from multiple points in the degradation pathway, from the molecule's properties to the cell's biological machinery. A systematic approach is crucial to pinpoint the problem.
A logical workflow for troubleshooting a lack of activity is essential. The process begins by confirming that the degrader can enter the cell and engage its targets. If engagement is confirmed, the next step is to verify the formation of the key ternary complex. Subsequent steps involve checking for target ubiquitination and, finally, proteasome activity.
Troubleshooting Summary
| Potential Problem | Potential Cause(s) | Suggested Experiment / Solution |
| Poor Compound Properties | Low cell permeability due to large size or polarity.[1][2] Compound instability in cell culture media. | Assess Permeability: Perform cellular uptake assays. Improve Permeability: Modify the compound to improve physicochemical properties or use prodrug strategies.[1] Assess Stability: Use LC-MS/MS to measure compound stability in media and lysates over time. |
| Lack of Target Engagement | The degrader is not binding to the target protein or the E3 ligase within the cell.[1] Low expression of the target protein or the chosen E3 ligase in the cell model. | Verify Expression: Use Western Blot to confirm expression levels of both the target protein and the E3 ligase. Confirm Engagement: Use in-cell target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[1][3] |
| Inefficient Ternary Complex Formation | The degrader binds its targets individually but fails to bring them together effectively.[1] The linker length or composition is not optimal for a stable ternary complex. | Assess Ternary Complex: Use biophysical assays like TR-FRET, SPR, or Co-Immunoprecipitation (Co-IP) to measure complex formation and stability.[1] Optimize Linker: Synthesize and test analogs with different linker lengths, rigidities, and attachment points.[1] |
| No Ubiquitination | The ternary complex forms in a non-productive conformation, preventing the E3 ligase from transferring ubiquitin to the target.[1] | Measure Ubiquitination: Perform an in-cell or in-vitro ubiquitination assay to check if the target is ubiquitinated in the presence of the degrader.[1][4] Redesign Compound: If no ubiquitination occurs despite complex formation, the geometry is likely incorrect, requiring linker redesign.[1] |
| Proteasome Issues | The ubiquitin-proteasome system (UPS) in the cell line is compromised. The target protein is not recognized or processed by the proteasome. | Confirm Proteasome Dependence: Treat cells with a proteasome inhibitor (e.g., MG132) alongside the degrader. A rescue of the target protein from degradation confirms its dependence on the proteasome.[5][6] Check Cell Health: Ensure cells are healthy and not under stress, which can affect UPS function.[1] |
FAQ 2: I see degradation at low concentrations, but it decreases at higher concentrations. What is happening?
This phenomenon is known as the "hook effect".[1][3] It is a common characteristic of bifunctional degraders like PROTACs.
Cause: The hook effect occurs because at excessively high concentrations, the degrader is more likely to form separate binary complexes (Degrader-Target or Degrader-E3 Ligase) rather than the productive ternary complex (Target-Degrader-E3 Ligase) that is required for ubiquitination and subsequent degradation.[1][7][8] This saturation of both the target and the E3 ligase with the degrader molecule prevents them from coming together.[8]
Solutions:
-
Perform a Wide Dose-Response: Always test your degrader across a broad range of concentrations (e.g., from low nanomolar to high micromolar) to fully characterize its activity profile and identify the optimal concentration window for maximal degradation.[1] This will reveal the bell-shaped curve typical of the hook effect.[1][8]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[1]
-
Enhance Cooperativity: Designing degraders that promote positive cooperativity can stabilize the ternary complex over the binary complexes, which can reduce the hook effect.[1][8]
-
Biophysical Assays: Use techniques like TR-FRET or SPR to directly measure ternary complex formation at different degrader concentrations. This can help correlate the hook effect seen in cellular degradation assays with the efficiency of ternary complex formation.[1]
FAQ 3: How can I confirm that the degradation is dependent on the ubiquitin-proteasome system?
To claim that your compound is a degrader, you must demonstrate that the protein loss is due to the hijacking of the ubiquitin-proteasome system (UPS). The gold-standard experiment involves using an inhibitor of the proteasome. If the protein degradation is proteasome-dependent, inhibiting the proteasome will "rescue" the protein from being degraded.[5]
Experimental Protocol: Confirming Proteasome-Dependent Degradation
This protocol uses a proteasome inhibitor (e.g., MG132 or Bortezomib) to block degradation and observe the rescue of the target protein via Western Blot.[5]
Materials:
-
Cells expressing the target protein
-
Your degrader compound
-
Proteasome inhibitor (e.g., MG132, Bortezomib)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors[9]
-
Reagents for Western Blotting (primary antibody for the target, loading control antibody, secondary antibody, detection reagents)
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.[1]
-
Pre-treatment with Inhibitor (Optional but Recommended): Treat one set of cells with the proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader. This ensures the proteasome is inhibited before degradation begins.
-
Treatment: Treat cells with the compounds as described in the table below. Use the optimal degradation concentration for your compound determined from dose-response curves.
| Condition | Description | Expected Outcome |
| 1. Vehicle Control | Cells treated with DMSO or another vehicle. | Normal (high) level of target protein. |
| 2. Degrader Only | Cells treated with your degrader compound. | Low level of target protein (degradation). |
| 3. Inhibitor Only | Cells treated with the proteasome inhibitor only. | Normal or slightly increased level of target protein. |
| 4. Degrader + Inhibitor | Cells co-treated with the degrader and inhibitor. | Rescued (high) level of target protein. |
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation after harvesting.[9][10]
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]
-
Separate proteins by electrophoresis and transfer them to a membrane (PVDF or nitrocellulose).[10]
-
Block the membrane and probe with a primary antibody specific to your target protein.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Incubate with the appropriate secondary antibody and visualize the bands using a detection reagent.
-
Data Analysis: Successful confirmation is achieved if the protein level in the "Degrader + Inhibitor" lane is significantly higher than in the "Degrader Only" lane, and comparable to the "Vehicle Control" lane. This demonstrates that blocking the proteasome prevents the degrader from eliminating the target protein.
FAQ 4: My results are inconsistent between experiments. What are the common causes?
Reproducibility is key in research. Inconsistency in degradation experiments often points to variability in experimental conditions.
Common Causes and Solutions:
-
Cell Culture Conditions: The passage number, confluency, and overall health of your cells can significantly impact protein expression and the efficiency of the UPS.[1]
-
Solution: Standardize your cell culture procedures. Use cells within a defined passage number range, seed them at a consistent density for each experiment, and regularly monitor their health.[1]
-
-
Reagent Stability and Preparation:
-
Degrader Compound: The stability of your degrader in media can vary.[1]
-
Solution: Assess the stability of your compound in your experimental conditions. Always use freshly prepared dilutions from a trusted stock solution.
-
-
Antibodies: Antibody quality and concentration are critical for Western blotting.
-
Solution: Use high-quality, validated antibodies. Titrate your primary antibody to find the optimal concentration and avoid reusing diluted antibody solutions.[11]
-
-
-
Inconsistent Protocols: Minor variations in incubation times, temperatures, or washing steps can lead to different results.
-
Solution: Maintain a detailed and standardized experimental protocol. Ensure all steps are performed consistently across all experiments.
-
FAQ 5: How do I investigate potential off-target effects of my degrader?
Off-target effects occur when a degrader causes the unintended degradation of proteins other than the intended target.[1][12] This can happen if the degrader's components have affinity for other proteins.[7]
Recommended Approach: A multi-step approach is recommended to identify and validate off-target effects.[7]
-
Global Proteomics (Unbiased Discovery):
-
Method: Use mass spectrometry (MS)-based quantitative proteomics (e.g., TMT or SILAC) to get a global view of protein level changes after treatment with your degrader.[1] This allows for an unbiased comparison of protein abundance between degrader-treated and control-treated cells.[4][7]
-
Analysis: Look for proteins that are significantly downregulated only in the presence of the active degrader.
-
-
Bioinformatics Analysis:
-
Analyze the list of potential off-targets to see if they share structural similarities with your target or are known interactors of the E3 ligase being recruited.
-
-
Orthogonal Validation (Confirmation):
-
Method: Validate the potential off-targets identified by proteomics using a different method, most commonly Western blotting.[7] This confirms that the observed downregulation is real and not an artifact of the proteomics experiment.
-
Controls: It is crucial to include a negative control compound, such as an inactive epimer of your degrader that cannot bind the E3 ligase, to ensure the degradation is dependent on the formation of a productive ternary complex.[7]
-
-
Target Engagement Assays:
-
Method: To determine if an off-target effect is direct, confirm that your degrader physically engages with the identified off-target protein in cells using techniques like CETSA.[7]
-
By combining these approaches, you can confidently identify and validate any off-target effects of your protein degrader, which is critical for both mechanistic understanding and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. southernbiotech.com [southernbiotech.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
Validating PROTAC Target Engagement: A Comparative Guide to Thalidomide-O-PEG4-Azide and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Validation Methodologies and Linker Performance with Supporting Experimental Data.
In the rapidly advancing field of targeted protein degradation, the validation of target engagement for Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of experimental methods to validate the efficacy of PROTACs, with a focus on those synthesized using Thalidomide-O-PEG4-Azide as a Cereblon (CRBN) E3 ligase ligand. We present a comparative analysis of its performance against alternative linkers, supported by quantitative data and detailed experimental protocols.
Performance Comparison of PROTAC Linkers
The linker connecting the target-binding warhead and the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy. Its length and composition significantly impact the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.
While direct head-to-head comparisons of this compound with a wide array of other specific linkers in the public domain are limited, analysis of PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths provides valuable insights into the importance of linker optimization. The following tables summarize data from studies on PROTACs targeting TANK-binding kinase 1 (TBK1) and Bromodomain-containing protein 4 (BRD4), demonstrating the impact of linker length on degradation potency (DC50) and efficacy (Dmax).
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1).[1] |
| PROTAC | E3 Ligase Ligand | Linker Composition | BRD4 Degradation (DC50) |
| PROTAC 1 | Thalidomide | 0 PEG units | Potent |
| PROTAC 2 | Thalidomide | 1-2 PEG units | Reduced Potency |
| PROTAC 3 | Thalidomide | 4-5 PEG units | Potent |
| Table 2: Influence of PEG Linker Length on BRD4 Degradation.[2] |
As a benchmark for high-potency degradation, BETd-260 , a PROTAC targeting BET proteins, induces degradation of BRD2, BRD3, and BRD4 at concentrations as low as 30–100 pM in RS4;11 leukemia cells.[3][4]
Signaling Pathway of CRBN-Mediated Protein Degradation
Thalidomide and its derivatives recruit the E3 ubiquitin ligase Cereblon (CRBN) to the target protein of interest (POI). This proximity, facilitated by the PROTAC, leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
References
Assessing the Selectivity of PROTACs Synthesized with Thalidomide-O-PEG4-Azide: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. The design of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to their success. This guide provides an objective comparison of the performance and selectivity of PROTACs synthesized using Thalidomide-O-PEG4-Azide, a common building block that recruits the Cereblon (CRBN) E3 ligase. We will delve into supporting experimental data, provide detailed methodologies for key assessment techniques, and explore comparisons with alternative PROTAC designs.
The Critical Role of the Linker and E3 Ligase Ligand in PROTAC Selectivity
The selectivity of a PROTAC is not solely dictated by its target-engaging warhead. The E3 ligase ligand and the linker play pivotal roles in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately governs the efficiency and specificity of degradation.
Thalidomide (B1683933) and its analogs are widely used to recruit the CRBN E3 ligase.[1][2] However, a key consideration with thalidomide-based PROTACs is the potential for off-target degradation of "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which are inherent targets of the thalidomide moiety itself.[1][3] The linker, in this case, a polyethylene (B3416737) glycol (PEG) chain of four units with a terminal azide (B81097) for click chemistry, influences the geometry of the ternary complex and can modulate both on-target potency and off-target effects.[4][5] The PEG linker offers hydrophilicity, which can improve the solubility of the PROTAC molecule.[6][]
Comparative Performance of Thalidomide-Based PROTACs
To illustrate the performance of PROTACs utilizing a thalidomide-based CRBN ligand and a PEG linker, we present representative data for the degradation of the well-characterized target, BRD4. While specific data for a PROTAC with the exact this compound linker may not be publicly available, the following tables summarize typical performance metrics and compare them with an alternative E3 ligase-recruiting strategy.
On-Target Degradation Potency
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-PEG Linker | BRD4 | HeLa | ~1-10 | >90 | [8] |
| Alternative: VHL-Alkyl Linker | BRD4 | HeLa | ~1-10 | >90 |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the warhead, and the cellular context. The data presented are representative values from literature on well-characterized BRD4 degraders to illustrate the potency achievable with different E3 ligase ligands and linkers.
Selectivity Profile: On-Target vs. Off-Target Degradation
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC, providing an unbiased view of its impact on the entire proteome.
| Protein | Protein Class | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| BRD4 | Target Protein | -4.0 | <0.001 | Significant On-Target Degradation |
| BRD2 | BET Family Member | -2.5 | <0.01 | Some Off-Target Degradation |
| BRD3 | BET Family Member | -2.1 | <0.01 | Some Off-Target Degradation |
| IKZF1 | CRBN Neosubstrate | -3.5 | <0.001 | Expected Off-Target Degradation |
| IKZF3 | CRBN Neosubstrate | -3.2 | <0.001 | Expected Off-Target Degradation |
| GAPDH | Housekeeping Protein | -0.1 | >0.05 | No Significant Change |
| Tubulin | Housekeeping Protein | 0.05 | >0.05 | No Significant Change |
Note: This table presents illustrative proteomics data for a hypothetical thalidomide-PEG-based BRD4 PROTAC. The fold change indicates the decrease in protein abundance upon PROTAC treatment. Significant degradation of the target protein (BRD4) is observed, along with the expected degradation of CRBN neosubstrates (IKZF1, IKZF3). Some degradation of other BET family members (BRD2, BRD3) is also noted, which is common for PROTACs targeting one member of a protein family.
Experimental Protocols for Assessing PROTAC Selectivity
Reproducible and rigorous experimental protocols are essential for the accurate assessment of PROTAC performance.
Quantitative Western Blotting for Target Protein Degradation
This method is used to quantify the levels of a specific target protein following PROTAC treatment to determine DC50 and Dmax values.[1][2]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
Global Proteomics using Mass Spectrometry for Selectivity Profiling
This method provides a global, unbiased assessment of a PROTAC's selectivity.[8]
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 10x DC50) and a vehicle control for a predetermined time.
-
Harvest and lyse the cells as described for Western blotting.
-
-
Protein Digestion and Peptide Labeling:
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and separate them using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Determine the fold change in protein abundance between PROTAC-treated and vehicle-treated samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
-
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay measures the proximity between the target protein and the E3 ligase, confirming the PROTAC's mechanism of action.[9][10][11]
Protocol:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (CRBN) fused to HaloTag® (the acceptor).
-
Assay Setup: Seed the transfected cells into a white, 96-well assay plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate. Subsequently, add serial dilutions of the PROTAC.
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate and measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
Conclusion
Assessing the selectivity of PROTACs synthesized with this compound requires a multi-faceted approach. While these molecules can be potent degraders of their intended targets, it is crucial to characterize their broader effects on the proteome. The inherent recruitment of neosubstrates by the thalidomide moiety is a key consideration that must be evaluated. By employing a combination of quantitative western blotting, global proteomics, and ternary complex formation assays, researchers can build a comprehensive selectivity profile. This enables the rational design of next-generation PROTACs with improved therapeutic windows, potentially by exploring alternative linkers or E3 ligase ligands to mitigate off-target effects while retaining on-target potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
A Researcher's Guide to Validating Thalidomide-O-PEG4-Azide PROTACs Using Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative proteomics and alternative methods for validating the efficacy and specificity of Proteolysis Targeting Chimeras (PROTACs), with a focus on constructs utilizing a Thalidomide-O-PEG4-Azide E3 ligase-linker element. Such PROTACs employ a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a flexible PEG4 linker for optimal ternary complex formation, and an azide (B81097) group for convenient conjugation to a target protein ligand via click chemistry.[1][2]
Validating the precise on-target degradation and comprehensively assessing off-target effects are critical steps in the development of any PROTAC.[1][3][4] While traditional methods like Western blotting provide essential validation, quantitative mass spectrometry-based proteomics has emerged as the gold standard for an unbiased, proteome-wide view of a PROTAC's cellular impact.[1][3]
The Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are hetero-bifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5] The resulting polyubiquitination marks the POI for degradation by the cell's native proteasome machinery, effectively eliminating the protein.[1][6]
Section 1: Quantitative Proteomics for Unbiased PROTAC Validation
Quantitative proteomics is an indispensable tool for assessing PROTAC performance. It allows for the simultaneous identification and quantification of thousands of proteins from a cell lysate, offering a comprehensive snapshot of on-target efficacy, off-target degradation, and downstream pathway alterations.[1][3][7] Tandem Mass Tag (TMT) labeling is a common and robust method that enables multiplexed analysis of up to 18 samples in a single experiment, providing high-throughput and precise relative quantification.[1][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d4-pharma.com [d4-pharma.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. cores.imp.ac.at [cores.imp.ac.at]
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by orchestrating the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical component that significantly influences the efficacy of the PROTAC by modulating the formation and stability of the essential POI-PROTAC-E3 ligase ternary complex.[1][3]
This guide offers a comparative analysis of how different lengths of polyethylene (B3416737) glycol (PEG) linkers affect the performance of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] By synthesizing experimental data, this document provides insights into the structure-activity relationship (SAR) of PEG linkers in this PROTAC class.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs leverage the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[1] This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[1]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The degradation potency of a PROTAC is measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][4] The relationship between PEG linker length and efficacy is often not linear, exhibiting a "Goldilocks effect" where linkers that are too short or too long can be suboptimal.[5] A linker that is too short may cause steric hindrance, while an overly long one may not effectively position the POI and E3 ligase for ubiquitin transfer.[1]
The following table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. While experimental conditions can vary between studies, the data reveals a general trend in linker length optimization.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective.[4][6] |
| 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly decrease degradation potency.[4][6] |
| 2 | BRD4 | H661 | > 5 | ~60% | Intermediate linker lengths may impede optimal ternary complex formation.[4][6] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90% | Longer PEG linkers can restore potent degradation, matching or exceeding non-PEG linkers.[6] |
Note: The data presented is a synthesis of findings from multiple research articles.[4] The "hook effect," a phenomenon where PROTAC efficacy diminishes at high concentrations due to the formation of binary complexes, should be considered when interpreting degradation data.[4]
Experimental Protocols
To evaluate the efficacy of different PROTACs, several key experiments are performed. Below are generalized protocols for Western Blotting to measure protein degradation and a Cell Viability Assay to assess cellular health.
This method quantifies the amount of a target protein in cells following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein
-
PROTACs with varying linker lengths
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate. After overnight adherence, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with PBS and lyse them with ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the target protein level to the loading control.
-
This assay determines the effect of protein degradation on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
PROTACs with varying linker lengths
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of each PROTAC for a desired period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Visualizations of Experimental and Logical Workflows
The following diagrams illustrate the generalized workflow for evaluating PROTAC efficacy.
Conclusion
The optimization of linker length is a critical, empirical step in the design of effective thalidomide-based PROTACs.[6] PEG linkers offer advantages in terms of solubility and flexibility, but their length must be carefully tuned for each specific target protein and warhead combination.[3][5] Studies consistently show a non-linear relationship between PEG linker length and degradation efficiency, highlighting the necessity of synthesizing and testing a series of PROTACs with varying linker lengths to identify the optimal construct for achieving potent and maximal protein degradation.[6][7]
References
control experiments for validating the specificity of Thalidomide-O-PEG4-Azide PROTACs
A Researcher's Guide to Validating the Specificity of Thalidomide-Based PROTACs
An Objective Comparison of Essential Control Experiments for Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. Thalidomide-O-PEG4-Azide is a key chemical scaffold used to construct these bifunctional molecules, leveraging the thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][2] This action initiates the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).[3][4][5]
However, the elegant mechanism of PROTACs necessitates a rigorous validation process to ensure that the observed protein degradation is specific and occurs through the intended pathway. This guide provides a comparative overview of the essential control experiments required to validate the specificity of any PROTAC derived from a this compound scaffold.
The PROTAC Mechanism: A Step-by-Step Pathway
A thalidomide-based PROTAC works by forming a ternary complex between the target protein and the CRBN E3 ligase complex.[6] This proximity allows the E3 ligase to tag the target protein with ubiquitin chains, marking it for destruction by the cell's proteasome.[4] Each control experiment is designed to interrogate a specific step in this pathway.
Comparison of Key Control Experiments
To confirm that a PROTAC's activity is specific and mechanism-dependent, a series of control experiments must be performed. The following table summarizes the principle, methodology, and expected outcomes for these critical validation steps.
| Control Experiment | Principle | Typical Agent/Method | Expected Outcome on Target Degradation | Key Parameter Shift |
| 1. Competitive CRBN Ligand | To confirm degradation is CRBN-dependent by blocking the PROTAC's binding site on CRBN. | Pre-treatment with excess free thalidomide, pomalidomide, or lenalidomide.[7] | Degradation is rescued or significantly inhibited. | Rightward shift in DC₅₀; Dₘₐₓ is reduced. |
| 2. Inactive Epimer/Analog | To verify that specific engagement with CRBN is required. An inactive diastereomer that doesn't bind CRBN should not cause degradation. | Synthesize the PROTAC using a non-binding thalidomide analog or its inactive epimer. | No significant degradation is observed at relevant concentrations. | DC₅₀ > 10 µM (or highest concentration tested). |
| 3. Proteasome Inhibition | To confirm that degradation occurs via the 26S proteasome. | Co-treatment with a proteasome inhibitor like MG132 or Bortezomib.[8][9][10] | Degradation is rescued, and protein levels are restored to baseline. | Degradation is completely blocked. |
| 4. Ubiquitination Pathway Inhibition | To confirm dependency on the ubiquitin-activating cascade. | Co-treatment with an E1 ubiquitin-activating enzyme inhibitor (e.g., TAK-243) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924).[11][12] | Degradation is rescued. | Degradation is completely blocked. |
| 5. CRBN Knockout/Knockdown | To provide genetic evidence that CRBN is the E3 ligase responsible for degradation. | Use of CRISPR/Cas9-mediated CRBN knockout or siRNA/shRNA-mediated knockdown cell lines.[13][14] | Degradation is abrogated in CRBN-deficient cells compared to wild-type cells. | No degradation observed in knockout cells. |
| 6. Target Ligand (Warhead) Alone | To ensure the target-binding moiety alone does not cause degradation through simple inhibition or other off-target effects. | Treat cells with the POI-binding ligand that is not conjugated to the thalidomide linker. | No degradation is observed. | N/A |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.[15][16]
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.[15][16][17]
Detailed Experimental Protocols
Accurate and reproducible data is contingent on meticulous experimental execution. Below is a detailed protocol for a standard Western Blot-based protein degradation assay, which is a cornerstone for quantifying PROTAC efficacy.[3][18]
Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the cell treatment, lysate preparation, and immunoblotting steps required to measure changes in target protein levels.
1. Cell Culture and Treatment:
- Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[18]
- Prepare serial dilutions of your this compound PROTAC in fresh cell culture medium. A typical concentration range is 1 nM to 10 µM.
- For control experiments, pre-incubate cells with the control agent before adding the PROTAC:
- Proteasome Inhibitor: Pre-treat with 10 µM MG132 for 2-4 hours.[9][10]
- CRBN Competitor: Pre-treat with 10 µM free thalidomide for 2 hours.[7]
- Aspirate the old medium and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).[3]
- Incubate for a predetermined time (e.g., 16-24 hours) at 37°C.[3][18]
2. Cell Lysis and Protein Quantification:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).[3][9]
- Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[19]
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[18]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[18]
3. SDS-PAGE and Immunoblotting:
- Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18]
- Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[18]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[20]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
- Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.[20]
4. Data Analysis:
- Quantify band intensities using densitometry software.[19]
- Normalize the target protein signal to the loading control signal for each lane.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of remaining protein against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[19]
Visualizing Experimental Workflows
A clear understanding of the experimental sequence is crucial for proper execution and interpretation. The following diagram illustrates a typical workflow for a control experiment, such as a proteasome inhibitor rescue assay.
Logical Relationships of Controls
Each control experiment is designed to confirm a specific link in the chain of events leading to protein degradation. This logic ensures that any confounding variables are eliminated, leading to a high degree of confidence in the PROTAC's mechanism of action.
By systematically applying this suite of control experiments, researchers can build a robust data package that unequivocally validates the specificity and mechanism of action for their this compound based PROTACs, paving the way for further preclinical and clinical development.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-PEG4-Azide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, multi-functional compounds like Thalidomide-O-PEG4-Azide are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, which incorporates a thalidomide (B1683933) derivative and an azide (B81097) functional group.
Thalidomide and its derivatives are known for their teratogenic effects and require careful handling to prevent reproductive harm.[1][2] The azide group presents additional hazards, including high acute toxicity and the potential to form explosive compounds, particularly with heavy metals or acids.[3][4] Therefore, all disposal procedures must be conducted in strict accordance with institutional and regulatory guidelines, treating the compound with the caution required for both its components. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Key Safety and Disposal Information
The following table summarizes critical information for the safe handling and disposal of this compound.
| Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double-gloving recommended), safety goggles or face shield, lab coat. | To prevent skin and eye contact with the potentially teratogenic and toxic compound.[5][6] |
| Waste Container | Designated, sealable, and clearly labeled hazardous waste container. Must be made of non-metallic material (e.g., polyethylene). | To prevent reaction of the azide with metals, which can form shock-sensitive and explosive metal azides.[3][5] |
| Waste Labeling | "Hazardous Waste: this compound", hazard symbols (Toxic, Reproductive Hazard), and date of accumulation. | To clearly communicate the contents and associated hazards to all personnel and waste handlers.[4][7] |
| Incompatible Materials | Acids, heavy metals (e.g., lead, copper, silver, zinc, mercury), halogenated solvents (e.g., dichloromethane, chloroform), and oxidizing agents. | To prevent the formation of highly toxic and explosive hydrazoic acid or shock-sensitive metal azides.[3][4][8] |
| Storage of Waste | In a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials. | To ensure safe temporary storage prior to collection by a licensed hazardous waste disposal contractor.[9] |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[6]
2. Waste Container Management:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container made of a non-metallic material.[3][5]
-
Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's EHS department.[4][7]
-
Keep the waste container securely sealed when not in use.[9]
3. Storage and Pickup:
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area.[9]
-
Arrange for pickup and final disposal by a licensed hazardous waste disposal contractor.[7]
4. Spill Management:
-
In the event of a small spill within a chemical fume hood, cover the spill with an absorbent material.[5]
-
Clean the spill area with a suitable solvent, and collect all contaminated materials as hazardous waste.[5]
-
For larger spills or spills outside of a fume hood, evacuate the lab and contact your institution's EHS office immediately.[5]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. wjbphs.com [wjbphs.com]
- 3. benchchem.com [benchchem.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ucd.ie [ucd.ie]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Thalidomide-O-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment, and proper disposal of Thalidomide-O-PEG4-Azide.
This compound is a synthetic compound that integrates a thalidomide-based cereblon E3 ligase ligand with a PEG linker, terminating in an azide (B81097) group for use in "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Due to the presence of both a thalidomide (B1683933) derivative and an organic azide, this compound requires stringent safety protocols to mitigate risks associated with potential reproductive toxicity and the inherent reactivity of azide compounds.[4][5] This guide provides essential procedural information for laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended. For handling azides of high toxicity, silver shield gloves under nitrile gloves are advisable.[5][6] |
| Eye Protection | Safety goggles | Chemical splash goggles are required at all times to protect from splashes and potential debris.[5] |
| Face Protection | Face shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing or when not working behind a blast shield.[7] |
| Body Protection | Laboratory coat | A flame-resistant lab coat is the minimum requirement. An impervious gown should be considered for larger quantities or when splashes are likely.[5][8] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols, particularly when handling the solid compound outside of a certified chemical fume hood.[5][8] |
| Footwear | Closed-toe shoes | Fully enclosed, chemical-resistant shoes are mandatory to protect against spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9] If possible, conduct experiments behind a blast shield, especially when scaling up reactions.[7]
-
Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Post a sign to indicate that an azide compound is in use.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing and Transferring :
-
In Solution :
-
When dissolving the compound, add solvents slowly and avoid heating unless absolutely necessary and with appropriate safety measures in place.[5]
-
Avoid the use of halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive organic azides.
-
-
Reaction Work-up :
-
Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation without a proper risk assessment.
-
Avoid using ground glass joints where possible, as they can cause friction that may lead to the explosive decomposition of azides.
-
-
Post-Handling :
-
Thoroughly decontaminate all non-disposable equipment after use.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly after handling the compound.[10]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety. All disposal procedures must comply with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][8]
Waste Segregation is Key:
-
Solid Waste : Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[4]
-
Sharps : Any contaminated sharps must be disposed of in a designated sharps container for hazardous waste.[11]
Crucial Disposal "Don'ts":
-
DO NOT pour any waste containing azides down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.[5][6]
-
DO NOT dispose of any contaminated materials in the regular trash.
For dilute solutions, chemical deactivation of the azide may be possible through a reaction with nitrous acid, but this should only be performed by trained personnel in a controlled environment and with prior approval from the EHS department.[5][6]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-5-(PEG4-Azide) | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. campus.kennesaw.edu [campus.kennesaw.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
